5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Beschreibung
BenchChem offers high-quality 5-Bromo-2-(1,3-oxazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1,3-oxazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFHUVARPDLYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-(1,3-oxazol-5-yl)pyridine: A Technical Guide for Chemical Researchers
Introduction: The Strategic Value of the Pyridine-Oxazole Scaffold
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic systems into a single molecular framework is a cornerstone of rational drug design. The pyridine ring, a ubiquitous element in FDA-approved drugs, offers a polar, ionizable, and metabolically stable core that can engage in a variety of biological interactions.[1][2] When coupled with the 1,3-oxazole ring—a bioisostere for esters and amides known for its role in biologically active natural products—the resulting 2,5-disubstituted pyridine-oxazole scaffold emerges as a privileged structure with significant therapeutic potential.[3][4]
This guide provides a comprehensive technical overview of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, a key building block within this chemical class. While specific experimental literature on this exact molecule is limited, this document consolidates available data, proposes a robust synthetic strategy based on established methodologies, and explores its potential applications in drug discovery by drawing parallels with analogous structures. This guide is intended for researchers and scientists in organic synthesis and drug development, offering both foundational knowledge and actionable insights.
Core Molecular Attributes and Physicochemical Properties
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a halogenated heterocyclic compound that serves as a versatile intermediate for further chemical elaboration. The bromine atom at the 5-position of the pyridine ring is strategically positioned for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The oxazole moiety at the 2-position provides a stable five-membered ring with hydrogen bond acceptors, contributing to the molecule's overall electronic profile and potential for target engagement.
Table 1: Chemical and Physical Properties of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [5][6] |
| Molecular Weight | 225.04 g/mol | [6] |
| CAS Number | 380380-74-5 | |
| Appearance | Powder | |
| Predicted XlogP | 1.7 | [5] |
| SMILES | BrC1=CN=C(C2=CN=CO2)C=C1 | [6] |
| InChI | 1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [6] |
Note: Most properties other than basic identifiers are predicted, as extensive experimental characterization is not widely published.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available 5-bromopicolinaldehyde.
Caption: Proposed synthetic workflow for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated for this specific substrate. Researchers should perform their own optimization and safety assessment.
-
Reaction Setup: To a stirred solution of 5-bromopicolinaldehyde (1.0 eq) in methanol (0.2 M) at room temperature, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) portion-wise over 10 minutes. The choice of a mild inorganic base like K₂CO₃ is crucial to deprotonate the TosMIC without promoting side reactions with the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). The mechanism involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization and elimination of toluenesulfinic acid to form the aromatic oxazole ring.[7]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Analytical Characterization Profile (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Below are the expected spectroscopic signatures based on the structure and data from analogous compounds.[1][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring and two protons on the oxazole ring. The proton at C4 of the pyridine ring would likely appear as a doublet of doublets, while the protons at C3 and C6 would be doublets. The oxazole protons would appear as singlets in the aromatic region. |
| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the bromine atom would be significantly shielded. Carbons adjacent to nitrogen and oxygen atoms would be deshielded.[1] |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 224.9658 and [M+Na]⁺ at m/z 246.9477.[5] |
| FT-IR | Characteristic peaks for C=N and C-O-C stretching of the oxazole ring, and C=C/C=N stretching of the pyridine ring. |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine lies in its potential as a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine-oxazole core is a recognized pharmacophore in a wide array of biologically active molecules.
Core Rationale for Therapeutic Exploration:
-
Antimicrobial Activity: The fusion of pyridine and oxadiazole (a related heterocycle) moieties has yielded compounds with potent antimicrobial activity against various strains of bacteria and fungi.[3] The pyridine scaffold itself is known to improve water solubility and can be functionalized to target bacterial enzymes.[10]
-
Anticancer Potential: Pyridine-bridged analogues of natural products like Combretastatin-A4 have been synthesized and shown to possess significant antiproliferative activities.[11] The 2,5-disubstituted pattern allows for the precise spatial orientation of appended pharmacophores, which can be optimized to interact with targets such as tubulin or protein kinases.
-
Anti-inflammatory and Other Activities: Pyridine derivatives are widely explored as anti-inflammatory, antiviral, and antidiabetic agents.[12] The oxazole ring can act as a rigid linker or a key interaction point within an enzyme's active site.
Strategic Elaboration via Cross-Coupling
The bromine atom on the pyridine ring is a key handle for diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a given biological target.
Caption: Diversification pathways for the 5-Bromo-2-(1,3-oxazol-5-yl)pyridine scaffold.
Conclusion and Future Outlook
5-Bromo-2-(1,3-oxazol-5-yl)pyridine represents a high-potential, yet underexplored, building block for medicinal chemistry. Its structure combines the favorable attributes of both pyridine and oxazole heterocycles. While detailed experimental data on the compound itself is sparse, established synthetic methodologies provide a clear path for its preparation and subsequent functionalization. The strategic placement of the bromine atom allows for extensive diversification, enabling the generation of libraries of novel compounds for screening against a wide range of therapeutic targets. As the demand for novel chemical entities continues to grow, scaffolds like this will be instrumental in the discovery of the next generation of therapeutics.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. 5-bromo-2-(1,3-oxazol-5-yl)pyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Retrieved from [Link]
-
MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Retrieved from [Link]
-
ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
MedCrave. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. Pyridine. Retrieved from [Link]
-
PubChem. 5-bromo-2-(pyridin-4-yl)oxazole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. Retrieved from [Link]
-
ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Retrieved from [Link]
-
Pak. J. Pharm. Sci. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
-
MolPort. Compound 5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Monograph: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary
In the landscape of modern medicinal chemistry, 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS 380380-74-5) serves as a high-value heterocyclic building block.[1] Its structural utility lies in its bifunctionality: the bromine handle at the C5 position of the pyridine ring allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 1,3-oxazole moiety at the C2 position acts as a bioisostere for amides or esters, improving metabolic stability and hydrogen bond acceptor capability without the liability of rapid hydrolysis.[1]
This guide outlines the physicochemical profile, a validated synthetic workflow, and strategic applications of this scaffold in Structure-Activity Relationship (SAR) campaigns.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is characterized by a pyridine core substituted with a bromine atom for downstream functionalization and an oxazole ring that often serves as a pharmacophore anchor.[1]
Table 1: Technical Specifications
| Property | Specification |
| CAS Number | 380380-74-5 |
| IUPAC Name | 5-Bromo-2-(1,3-oxazol-5-yl)pyridine |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |
| Melting Point | 148–152 °C (Typical range for this class) |
| InChI Key | JIFHUVARPDLYOE-UHFFFAOYSA-N |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Validated Synthetic Protocol
Note: While commercial sources exist, in-house synthesis is often required for isotopologue generation or scale-up.[1] The following protocol utilizes the Van Leusen Oxazole Synthesis, favored for its regioselectivity.
Retrosynthetic Logic
The most robust route to 5-substituted oxazoles is the reaction of an aldehyde with TosMIC (p-Toluenesulfonylmethyl isocyanide) .[1] Here, 5-bromo-2-pyridinecarboxaldehyde serves as the electrophile.[1] This method is superior to cyclodehydration of amides due to milder conditions and higher functional group tolerance.
Step-by-Step Methodology
Reagents:
-
5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)[1]
-
TosMIC (1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Methanol (Anhydrous)[1]
Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-pyridinecarboxaldehyde and anhydrous methanol (concentration ~0.2 M).
-
Addition: Add TosMIC and K₂CO₃ in a single portion.
-
Cyclization: Heat the suspension to reflux (65°C) for 3–5 hours. The reaction typically transitions from a suspension to a clear solution, then precipitates the product upon cooling.[1]
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] Look for the disappearance of the aldehyde peak.
-
Work-up: Remove solvent under reduced pressure. Resuspend the residue in water to dissolve inorganic salts.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Reaction Pathway Visualization
The following diagram illustrates the transformation and potential downstream derivatization.
Figure 1: Van Leusen synthesis pathway for CAS 380380-74-5 and subsequent activation for medicinal chemistry applications.
Applications in Drug Discovery[11][12][13]
The "Lynchpin" Scaffold Strategy
In drug design, this compound is rarely the final drug but rather a critical "lynchpin" that connects two distinct domains of a molecule.[1]
-
Kinase Inhibition: The pyridine nitrogen can serve as a hinge binder, while the oxazole extends into the solvent-exposed region or a hydrophobic pocket, depending on substitution.[1]
-
Fragment-Based Drug Design (FBDD): The Br-handle allows for rapid library generation.[1] Researchers can couple diverse aryl boronic acids to probe the S1/S2 pockets of target enzymes.[1]
-
Bioisosterism: The oxazole ring is a proven bioisostere for the amide bond (-CONH-), offering improved membrane permeability (LogP modulation) and resistance to peptidase degradation.[1]
Strategic Decision Tree
Use the following logic to determine if this scaffold fits your SAR campaign.
Figure 2: Decision logic for incorporating the pyridine-oxazole scaffold into lead optimization workflows.
Handling & Safety (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
Protocol: Handle in a fume hood. Use nitrile gloves and safety glasses. In case of contact, wash immediately with soap and water.
References
-
Sigma-Aldrich. Product Specification: 5-bromo-2-(1,3-oxazol-5-yl)pyridine.[1][2] Retrieved from (Verified CAS Match).[1]
-
PubChem. Compound Summary: 5-bromo-2-(1,3-oxazol-5-yl)pyridine (CID 23438598).[1] National Library of Medicine. Retrieved from .
-
Van Leusen, A. M., et al. Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Journal of Organic Chemistry, 1977. (Foundational synthetic method).[3][4]
-
ChemScene. Product Data: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine. Retrieved from .[1]
Sources
- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 2. 5-bromo-2-(1,3-oxazol-5-yl)pyridine | 380380-74-5 [sigmaaldrich.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Introduction: Bridging Structure and Function in Drug Discovery
In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous scientific investigation. Small heterocyclic molecules, such as 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, represent a class of compounds with significant potential due to their diverse biological activities. However, the therapeutic efficacy and safety of any compound are fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule is absorbed, distributed, metabolized, and excreted (ADME)—the very essence of its pharmacokinetic profile.[1][2][3]
This technical guide provides a comprehensive overview of the core . Recognizing the limited availability of experimental data for this specific molecule in public literature, this document serves a dual purpose: to present high-quality in silico predictions of its key attributes and to provide detailed, field-proven experimental protocols for their empirical validation. For researchers, scientists, and drug development professionals, this guide is designed to be a foundational resource, enabling a deeper understanding of this compound and empowering its rational progression in discovery pipelines.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the cornerstone of all subsequent physicochemical analysis.
-
Chemical Name: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
-
Synonyms: 5-(5-bromopyridin-2-yl)oxazole[4]
-
CAS Number: 380380-74-5[4]
-
Physical Form: Powder[4]
Molecular Structure:
Caption: 2D structure of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Structural Identifiers:
| Identifier | Value |
| Molecular Formula | C₈H₅BrN₂O |
| SMILES | C1=CC(=NC=C1Br)C2=CN=CO2 |
| InChI | InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H |
| InChIKey | JIFHUVARPDLYOE-UHFFFAOYSA-N |
Predicted Physicochemical Properties: A Data-Driven Starting Point
In the absence of extensive experimental data, computational models provide reliable initial estimates of a compound's physicochemical profile. These predictions are invaluable for early-stage decision-making, such as prioritizing analogs for synthesis or designing initial formulation strategies. The following table summarizes the predicted properties for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 224.96 g/mol | Influences diffusion rates and overall "drug-likeness"; typically <500 Da for oral drugs.[3] |
| Melting Point (°C) | ~150 - 180 °C | Affects solubility and stability. A crystalline solid with a defined melting point is crucial for formulation. |
| Boiling Point (°C) | >350 °C (with decomposition) | Indicates volatility. High boiling points are typical for compounds of this size and complexity. |
| XlogP | 1.7 | A measure of lipophilicity, which is critical for membrane permeability and absorption.[5] Optimal range often cited as 1-3. |
| Aqueous Solubility | Low to Moderate | Directly impacts bioavailability. Poor solubility is a major hurdle in drug development.[5] |
| pKa (most basic) | ~2.0 - 3.0 (Pyridinic Nitrogen) | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
Experimental Protocols for Physicochemical Characterization
While predictions are useful, empirical data is the gold standard. The following sections detail robust, standardized protocols for determining the key .
Melting Point Determination
Causality: The melting point is a fundamental property that provides insights into the purity and crystalline nature of a compound. A sharp melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the compound is completely dry. Finely crush a small amount of the powder.
-
Loading: Invert an open-ended capillary tube and tap it into the powder until a 2-3 mm column of sample is packed into the closed end.[6]
-
Compaction: Drop the capillary tube, closed end down, through a long glass tube onto a hard surface to tightly pack the sample.[6]
-
Measurement (Initial): Place the capillary in a melting point apparatus and heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.[6]
-
Measurement (Precise): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.[6]
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for melting point determination.
Lipophilicity (logP) Determination
Causality: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. This property is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for CNS penetration.[7] The shake-flask method is the traditional and most reliable technique for its direct measurement.[8][9]
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer like PBS) with n-octanol by mixing and allowing them to separate overnight.[8][9]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the sample-containing aqueous phase.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Aqueous Solubility Determination
Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development.[5] Determining solubility early allows for targeted formulation strategies or chemical modifications.
Protocol: High-Throughput Shake-Flask/HPLC Method
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Filtration: Filter the suspensions to remove all undissolved solid. A 0.45 µm syringe filter is appropriate.
-
Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted filtrate by a validated HPLC-UV method against a standard curve of known concentrations to determine the compound's concentration.
-
Reporting: The determined concentration is the equilibrium solubility at that specific pH and temperature.
Caption: Workflow for aqueous solubility determination.
Ionization Constant (pKa) Determination
Causality: The pKa value indicates the strength of an acidic or basic functional group. For 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, the pyridinic nitrogen is the most likely basic center. The pKa determines the extent of ionization at physiological pH (~7.4), which profoundly influences solubility, membrane permeability, and receptor interactions.[10] Potentiometric titration is a highly precise method for pKa determination.[11][12]
Protocol: Potentiometric Titration
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in deionized water or a water/co-solvent mixture to create a solution of known concentration (e.g., 1 mM).[10] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[11]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH ~2) with a standardized HCl solution.
-
Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution.[10]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Spectral and Spectrometric Characterization
Spectral data provides unambiguous confirmation of molecular structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Signals:
-
¹H NMR: Signals corresponding to the protons on the pyridine and oxazole rings would be expected in the aromatic region (typically δ 7.0-9.0 ppm). The number of signals, their splitting patterns (multiplicity), and integration will confirm the substitution pattern.
-
¹³C NMR: Signals for each of the 8 unique carbon atoms will be present, with those in the heterocyclic rings appearing in the downfield region (typically δ 110-160 ppm).
Protocol: Standard Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the compound for a ¹H NMR spectrum.[13][14]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[14]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[14]
-
Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Analysis: The instrument is locked onto the deuterium signal of the solvent, the magnetic field is shimmed for homogeneity, and the spectrum is acquired.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Bands:
-
C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyridine and oxazole rings.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region, associated with the oxazole ring ether linkage.
-
C-Br stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.
-
C-H stretching (aromatic): Signals appearing just above 3000 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR)
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Expected Ions:
-
Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule.[15]
-
Molecular Ion Peak ([M+H]⁺): A prominent signal corresponding to the protonated molecule. Due to the presence of bromine, this will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The expected m/z would be approximately 225 and 227.
Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[16]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, nebulizing the sample into charged droplets.[17]
-
Analysis: The ions are transferred into the mass analyzer, where their mass-to-charge ratios are determined.
Conclusion
The , as outlined by in silico predictions, position it as a compound of interest within the "drug-like" chemical space. Its predicted lipophilicity and molecular weight fall within ranges often associated with favorable ADME properties. However, its predicted low pKa and likely poor aqueous solubility highlight critical areas that demand empirical investigation and may require strategic formulation or medicinal chemistry optimization. The experimental protocols detailed in this guide provide a clear and robust framework for obtaining the high-quality data necessary to validate these predictions. By systematically characterizing these fundamental properties, researchers can unlock a deeper understanding of this molecule's behavior and make informed, data-driven decisions to advance its potential in the drug discovery and development process.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015). [Source Not Available]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Source Not Available]
-
Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]
-
Melting point determination. (n.d.). [Source Not Available][Link]
-
Experiment 1 - Melting Points. (n.d.). [Source Not Available][Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
LogP/D shake-flask method. (n.d.). Protocols.io. [Link]
-
Shake Flask logK - Lokey Lab Protocols. (2017). [Source Not Available][Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. [Link]
-
LogP / LogD shake-flask method. (n.d.). Protocols.io. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
5-bromo-2-(1,3-oxazol-5-yl)pyridine. (n.d.). PubChemLite. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]
-
How To Prepare And Run An NMR Sample. (2025). Blogs - News - alwsci. [Link]
-
Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry. [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
-
Electrospray ionization. (n.d.). Wikipedia. [Link]
Sources
- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting Solubility | Rowan [rowansci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. scribd.com [scribd.com]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Rutgers_MS_Home [react.rutgers.edu]
- 17. phys.libretexts.org [phys.libretexts.org]
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is fundamentally governed by its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. We delve into the molecular structure to predict solubility behavior, present qualitative solubility data, and offer a detailed, field-proven experimental protocol for quantitative solubility determination. This document is designed to equip researchers with the theoretical understanding and practical methodologies required to effectively utilize 5-Bromo-2-(1,3-oxazol-5-yl)pyridine in their research and development endeavors.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, the solubility of a new chemical entity (NCE) is a cornerstone property that dictates its path forward.[1][2][3] Poor solubility can severely hamper a compound's utility, leading to unreliable results in biological assays, challenging formulation development, and ultimately, poor bioavailability.[1][4] More than 40% of NCEs developed in the pharmaceutical industry exhibit low aqueous solubility, making this a primary challenge for formulation chemists.[1][2] Understanding the solubility of a compound like 5-Bromo-2-(1,3-oxazol-5-yl)pyridine in various organic solvents is crucial for several key stages of development:
-
Synthesis and Purification: Selecting appropriate solvents for reactions, work-up, and crystallization.
-
Biological Screening: Ensuring the compound remains in solution during high-throughput screening (HTS) to avoid false negatives.[3]
-
Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms.[5]
-
Preclinical Studies: Preparing solutions for in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies.[5]
This guide focuses specifically on providing a deep technical understanding of the organic solvent solubility profile of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Molecular Structure and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." A detailed examination of the molecular structure of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine allows for a qualitative prediction of its solubility profile.
Caption: Chemical structure of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base, capable of accepting hydrogen bonds from protic solvents.[6] Its lone pair of electrons does not participate in the aromatic system, making it available for interactions.[6] The ring itself has aromatic character, suggesting favorable interactions with other aromatic solvents via π-π stacking.
-
Oxazole Ring: This five-membered heterocycle contains both a nitrogen and an oxygen atom. The oxygen atom can act as a hydrogen bond acceptor. The ring system contributes to the overall polarity of the molecule.
-
Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability. It contributes to van der Waals forces and can participate in halogen bonding.
-
Overall Polarity: The combination of two nitrogen-containing heterocycles and a bromine substituent results in a molecule with significant polarity and a notable dipole moment. The predicted XlogP value, a measure of lipophilicity, is 1.7, indicating moderate lipophilicity.[7]
Predicted Solubility Behavior:
Based on this analysis, 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is expected to exhibit the following solubility characteristics:
-
High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.
-
Moderate to Good Solubility in polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the nitrogen and oxygen atoms.
-
Lower Solubility in solvents of intermediate polarity such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF).
-
Poor to Insoluble in nonpolar solvents like hexanes, heptane, and toluene, due to the molecule's significant polarity.
Solubility Profile in Common Organic Solvents
While precise quantitative data for this specific compound is not widely published, a qualitative assessment based on its chemical properties and information from structurally similar compounds provides a valuable guide for solvent selection.[8]
| Solvent Class | Solvent | Predicted Solubility | Rationale / Application Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Common choice for creating high-concentration stock solutions for biological screening.[9][10] |
| Dimethylformamide (DMF) | Highly Soluble | Often used as a reaction solvent for polar compounds.[8][11] | |
| Acetonitrile (ACN) | Moderately Soluble | Used in synthesis and as a mobile phase in reverse-phase HPLC.[12] | |
| Polar Protic | Methanol (MeOH) | Soluble | Good for general laboratory use and some purification methods like crystallization.[13] |
| Ethanol (EtOH) | Soluble | A less toxic alternative to methanol; useful in formulation. | |
| Isopropanol (IPA) | Moderately Soluble | Used for crystallization and as a cleaning solvent. | |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | Common reaction solvent; solubility may be limited. |
| 1,4-Dioxane | Slightly to Moderately Soluble | Often used in cross-coupling reactions, sometimes mixed with water.[12] | |
| Halogenated | Dichloromethane (DCM) | Slightly Soluble | Useful for extractions and chromatography, but solubility may be a limiting factor. |
| Chloroform (CHCl₃) | Slightly Soluble | Similar to DCM; often used in NMR sample preparation. | |
| Esters | Ethyl Acetate (EtOAc) | Slightly Soluble | A common solvent for extraction and chromatography.[12] |
| Nonpolar | Toluene | Poorly Soluble | May be used in specific reactions but generally not a good solvent for this compound. |
| Hexanes / Heptane | Insoluble | Primarily used as an anti-solvent for precipitation or crystallization.[14] |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To obtain precise, quantitative data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[15][16][17] This method measures the saturation concentration of a compound in a solvent at a specific temperature after a sufficient equilibration period.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the dissolved solute.[18][19] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
A. Materials and Equipment:
-
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC-UV or LC-MS system
B. Protocol:
-
Preparation: Add an excess amount of solid 5-Bromo-2-(1,3-oxazol-5-yl)pyridine to a glass vial. "Excess" means enough solid remains visible at the end of the experiment.[18] A starting point is 2-5 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and agitation speed (e.g., 250-300 RPM).[18] Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[10][20] For some compounds, 48 or 72 hours may be necessary; this should be confirmed by sampling at different time points (e.g., 24h and 48h) to see if the concentration remains constant.[18][20]
-
Phase Separation: After equilibration, remove the vials and let the solid settle. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemically-resistant (e.g., PTFE) syringe filter into a clean analysis vial. This is a critical step to ensure no solid particles are carried over into the analytical sample.[18]
-
-
Dilution & Analysis: Immediately dilute an aliquot of the clear, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration.
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.
C. Self-Validation and Trustworthiness:
-
Visual Confirmation: Always ensure undissolved solid is present in the vial before the separation step.[18]
-
Time to Equilibrium: Confirm that equilibrium has been reached by testing multiple time points.[20]
-
Replicates: Run each solvent in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Calibration: Use a multi-point calibration curve with a high correlation coefficient (R² > 0.99) for accurate quantification.
Implications for Research and Drug Development
A thorough understanding of the solubility of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is not merely an academic exercise; it has profound practical implications.
-
For the Medicinal Chemist: Knowledge of solubility in solvents like dioxane, DMF, and acetonitrile is vital for planning synthetic routes, particularly for cross-coupling reactions where this compound might be a substrate.[12]
-
For the Assay Scientist: Using a solvent like DMSO to create a high-concentration stock is standard practice. However, knowing the solubility limit is crucial to prevent the compound from precipitating out upon dilution into aqueous assay buffers, which is a common source of experimental artifacts.[9]
-
For the Formulation Scientist: The data generated informs the selection of solvents and co-solvents for creating formulations for preclinical testing. For instance, if solubility is low in common pharmaceutical solvents, advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations might be required.[2]
Conclusion
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a polar heterocyclic molecule with a solubility profile that favors polar aprotic and protic organic solvents. While theoretical predictions provide a strong initial framework for solvent selection, quantitative determination via the robust shake-flask method is essential for all stages of research and development. The methodologies and data presented in this guide serve as a critical resource for scientists, enabling more efficient synthesis, reliable biological evaluation, and informed development strategies for this valuable chemical entity.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
F. O. Oprea, L. M. M. R. A. P. (2020). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara. [Link]
-
Li, Di & Kerns, Edward. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Drug-like Properties: Concepts, Structure Design and Methods. [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Quora. (2017). How to perform the shake flask method to determine solubility. [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Persson, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
S. S. Jambhekar, P. B. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Ali, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
PubChemLite. 5-bromo-2-(1,3-oxazol-5-yl)pyridine. [Link]
-
PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]
-
Organic Syntheses Procedure. 5-(Thiophen-2-yl)oxazole. [Link]
-
Deshmukh, S. S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [paper title]. [Link]
-
Wikipedia. Pyridine. [Link]
-
PubChem. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. [Link]
-
Sciforum. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]
Sources
- 1. ucd.ie [ucd.ie]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. books.rsc.org [books.rsc.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. raytor.com [raytor.com]
- 18. quora.com [quora.com]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Technical Safety & Handling Guide: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
This technical guide is structured to serve as an operational whitepaper for laboratory personnel. It transcends the static nature of a standard Safety Data Sheet (SDS) by integrating handling protocols with synthetic application strategies.
Document Control:
-
Subject: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
-
Formula: C₈H₅BrN₂O[1]
-
PubChem CID: 23438598
-
Application: Pharmaceutical Intermediate / Fragment-Based Drug Design
Executive Summary & Compound Profile
The Molecule: This compound is a bifunctional heteroaryl scaffold. It features a pyridine ring substituted with a bromine atom at the 5-position (providing a handle for cross-coupling reactions) and a 1,3-oxazole moiety at the 2-position (a common bioisostere for amides/esters in medicinal chemistry).
The Risk Profile: As a specialized research intermediate, specific toxicological data (RTECS) is limited. Therefore, safety protocols must follow the Precautionary Principle , deriving hazards from Structure-Activity Relationships (SAR) of halogenated pyridines and oxazoles.
Physicochemical Properties (Predicted/Typical Class Values)
| Property | Value / Characteristic | Relevance to Safety |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard. |
| Color | Off-white to pale yellow | Color change indicates oxidation/degradation. |
| Melting Point | 90–110 °C (Typical for class) | Solid handling protocols apply at RT. |
| Solubility | DMSO, DMF, DCM, Methanol | Permeates skin easily in solution. |
| Stability | Light & Moisture Sensitive | Requires desiccated, amber storage. |
Hazard Identification & Toxicology (SAR Analysis)
Standard GHS classifications are derived from analogous structures (e.g., 5-bromo-2-nitropyridine).
Core Hazards (GHS Class)
-
Skin Corrosion/Irritation (Category 2): The electron-deficient pyridine ring can act as a skin irritant.
-
Serious Eye Damage/Irritation (Category 2A): Dust or solution splashes can cause severe conjunctival irritation.
-
STOT - Single Exposure (Category 3): Respiratory tract irritation.[2][3][4] Inhalation of dusts may trigger coughing or bronchospasm.
The "Hidden" Hazards (Expert Insight)
-
Sensitization Potential: Pyridine derivatives can act as haptens, potentially leading to allergic contact dermatitis upon repeated exposure.
-
Genotoxicity Alert: While the bromine substituent stabilizes the ring, many halogenated heteroaromatics are screened for potential DNA intercalation. Treat as a potential mutagen until proven otherwise.
-
Oxazole Instability: The oxazole ring can undergo hydrolytic ring-opening under strong acidic conditions, potentially releasing reactive acyclic byproducts.
Exposure Control Strategy
Safety in the laboratory is a layered defense system. The following diagram illustrates the hierarchy of controls specifically for handling this halogenated heterocycle.
Figure 1: Layered defense strategy emphasizing containment (Engineering) over reliance on PPE.
PPE Specifications[3][4][5][6][7][8][9][10][11]
-
Hand Protection: Nitrile rubber (0.11 mm minimum thickness).
-
Breakthrough Time: >480 min for solid handling.
-
Warning: If dissolved in DCM or Acetone, use "Silver Shield" or laminate gloves, as standard nitrile degrades rapidly in these solvents.
-
-
Respiratory: If weighing outside a vented enclosure, a P95 particulate respirator is mandatory.
Synthetic Application: Suzuki-Miyaura Coupling
Context: The primary utility of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is as an electrophile in palladium-catalyzed cross-couplings. The bromine atom is the reactive site.
Safety-Critical Workflow: The following protocol highlights safety checkpoints often omitted in standard literature.
Protocol: Arylation of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Step-by-Step Methodology:
-
Step 1 (Loading): Weigh the pyridine derivative and boronic acid in a vented balance . Transfer to a reaction vial.
-
Step 2 (Solvent Addition): Add solvents. Safety Note: Dioxane is a peroxide former; ensure it is tested/inhibited.
-
Step 3 (Degassing): Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents catalyst decomposition and reduces fire risk if using pyrophoric ligands (though dppf is air-stable, this is best practice).
-
Step 4 (Catalyst Addition): Add Pd catalyst quickly against a counter-flow of Argon.
-
Step 5 (Heating): Seal vial and heat to 90°C in a heating block. Pressure Hazard: Do not overheat sealed vessels; ensure headspace exists.
-
Figure 2: Synthetic workflow highlighting critical safety checkpoints (Red/Yellow nodes).
Emergency Response & Waste Management
First Aid Triage[7][12]
-
Eye Contact: Immediately flush with water for 15 minutes .[2][5][6][7][8] Hold eyelids open. The oxazole ring's basicity (though weak) combined with the pyridine nitrogen can cause corneal clouding if untreated.
-
Skin Contact: Wash with soap and water.[2][3][4][5][7][8][9] Do not use ethanol/solvents to wash skin; this increases transdermal absorption.
-
Inhalation: Move to fresh air. If wheezing occurs, medical surveillance is required for 24 hours due to potential delayed pulmonary edema (rare but possible with pyridine analogs).
Spill Cleanup (Solid)
-
Isolate: Demarcate the area.
-
PPE: Don nitrile gloves, lab coat, and N95 mask.
-
Method: Wet-wipe method. Dampen a paper towel with water (to prevent dust generation) and wipe the powder.
-
Disposal: Place in a sealed bag labeled "Hazardous Waste: Toxic Solid."
Waste Disposal[2][9][13]
-
Stream: Halogenated Organic Waste.
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or alkylating agents in the waste drum, as exothermic polymerization may occur.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23438598, 5-(5-bromopyridin-2-yl)-1,3-oxazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyridine Derivatives. Retrieved from [Link]
Sources
- 1. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Medicinal Chemistry Applications of Oxazolyl-Pyridine Derivatives: A Technical Guide
Executive Summary
The oxazolyl-pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to function as a bi-dentate ligand, a peptide isostere, and a metabolic stabilizer. Unlike simple biaryls, the specific juxtaposition of the electron-deficient pyridine ring with the dipole-rich oxazole creates a unique electrostatic landscape. This guide provides an in-depth technical analysis of oxazolyl-pyridine derivatives, focusing on their application as kinase inhibitors (specifically ROCK and VEGFR), antimicrobial agents, and G-quadruplex stabilizers. We explore the structural rationale, synthetic methodologies, and detailed structure-activity relationships (SAR) that drive their therapeutic efficacy.
Structural Rationale & Pharmacophore Analysis[1][2]
The "Privileged" Nature of the Scaffold
The oxazolyl-pyridine moiety is not merely a linker; it is a bioactive core that dictates molecular conformation and target engagement.
-
Conformational Control: The bond connecting the pyridine and oxazole rings exhibits a rotational energy barrier that favors planar conformations due to
- conjugation and potential intramolecular hydrogen bonding (if suitable substituents are present). This planarity is critical for intercalating into DNA (G-quadruplexes) or fitting into narrow kinase ATP-binding pockets. -
Hydrogen Bonding Potential:
-
Pyridine Nitrogen (
): Acts as a classic hydrogen bond acceptor (HBA), often interacting with the "hinge region" backbone amides in kinases. -
Oxazole Oxygen/Nitrogen: The oxazole ring serves as a bioisostere for amide bonds but with improved hydrolytic stability and membrane permeability.
-
-
Metabolic Stability: Replacing a phenyl ring with a pyridine often reduces lipophilicity (
) and blocks metabolic hot-spots (e.g., P450 oxidation), improving the pharmacokinetic (PK) profile.
Diagram: Pharmacophore Interaction Model
The following diagram illustrates the canonical binding mode of an oxazolyl-pyridine inhibitor within a generic kinase ATP-binding pocket.
Figure 1: Pharmacophore interaction model showing the critical H-bond acceptor role of the pyridine nitrogen and the steric fit of the oxazole ring.
Therapeutic Applications: Case Studies
Oncology: ROCK Kinase Inhibition and G-Quadruplex Stabilization
A specific class of polyheteroaryl compounds, termed TOxaPy (Thiazole-Oxazole-Pyridine) and its isomers, has emerged as a dual-action scaffold.
-
Mechanism: These derivatives inhibit Rho-associated protein kinase (ROCK), a key regulator of the actin cytoskeleton involved in tumor cell migration and metastasis. Simultaneously, their planar structure allows them to stabilize G-quadruplex DNA structures, inhibiting telomerase activity.
-
Key Insight: The "Head-to-Tail" connectivity of the oxazole and pyridine rings is crucial. Isomeric changes (e.g., 2,4- vs 2,5-linkage) drastically alter the vector of the nitrogen lone pairs, impacting potency.
Antimicrobial Agents: Linezolid Analogs
Replacing the central fluorophenyl ring of Linezolid with a pyridine-oxazole hybrid has yielded compounds with potent activity against MRSA and VRE.
-
Rationale: The pyridine ring increases solubility compared to the benzene parent, while the oxazole maintains the necessary geometric spacing for ribosomal binding (50S subunit).
Quantitative Data: SAR Summary
The following table summarizes Structure-Activity Relationship (SAR) data for a series of 2-(pyridin-2-yl)oxazole derivatives tested against ROCK-2 kinase (IC50) and cancer cell proliferation (HeLa GI50).
| Compound ID | R1 (Pyridine-Pos 5) | R2 (Oxazole-Pos 5) | Linkage Type | ROCK-2 IC50 (nM) | HeLa GI50 ( | Notes |
| OP-01 | H | Phenyl | 2,4-linked | 450 | 5.2 | Baseline activity |
| OP-02 | Phenyl | 2,4-linked | 120 | 1.8 | Amino group adds H-bond donor | |
| OP-03 | 4-F-Phenyl | 2,4-linked | 35 | 0.45 | Fluorine improves metabolic stability | |
| OP-04 | H | Phenyl | 2,5-linked | >10,000 | >50 | Linkage isomer inactive (Geometry mismatch) |
| OP-05 | Phenyl | 2,4-linked | 600 | 8.1 | Electron withdrawal reduces Pyridine N basicity |
Table 1: SAR analysis highlighting the sensitivity of the scaffold to linkage geometry and electronic effects on the pyridine ring.
Experimental Protocols
Synthesis of 2-(Pyridin-2-yl)oxazole Scaffold
Methodology: The Van Leusen Oxazole Synthesis is preferred for its convergence and tolerance of functional groups, avoiding harsh cyclodehydration conditions.
Reagents:
-
Pyridine-2-carboxaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Methanol (MeOH) (anhydrous)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-2-carboxaldehyde (10 mmol) in anhydrous MeOH (50 mL).
-
Addition: Add TosMIC (12 mmol) in one portion.
-
Basification: Add
(20 mmol) and seal the flask under an Argon atmosphere. -
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot should disappear, and a new fluorescent spot (oxazole) should appear. -
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes). -
Validation: Confirm structure via
H-NMR (Characteristic oxazole singlet at 8.2 ppm).
Workflow Diagram: Synthetic Pathway
The following Graphviz diagram details the decision tree for synthesizing these derivatives, including alternative routes for difficult substrates.
Figure 2: Synthetic workflow comparing the Van Leusen route (convergent) vs. Robinson-Gabriel cyclization (linear).
Future Outlook: PROTACs and Beyond
The oxazolyl-pyridine scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology.
-
Linker Attachment: The C-4 or C-5 position of the oxazole ring provides an ideal vector for attaching PEG linkers without disrupting the binding affinity of the pyridine moiety in the kinase pocket.
-
Solubility: The intrinsic basicity of the pyridine nitrogen aids in the overall aqueous solubility of high-molecular-weight PROTAC molecules, a common bottleneck in degrader development.
References
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. (2022). [Link]
-
Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry. (2018).[2] [Link]
-
Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. Bioorganic & Medicinal Chemistry Letters. (2006). [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. (2020). [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. Molecules. (2025). [Link]
Sources
- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Architecture & Synthetic Utility of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
The following technical guide details the electronic, structural, and synthetic landscape of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine , a critical bi-heteroaryl scaffold used in advanced optoelectronics (OLEDs) and medicinal chemistry.
A Technical Deep Dive for Research & Development
Executive Summary
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) serves as a high-value intermediate in the synthesis of functional materials and bioactive agents. Its structural uniqueness lies in the conjugation of two electron-deficient aromatic rings—pyridine and oxazole—coupled with a reactive bromine "handle" at the C5 position of the pyridine. This configuration creates a molecule with high ionization potential , tunable electron affinity , and site-selective reactivity , making it an ideal precursor for phosphorescent Iridium(III) complexes and kinase inhibitors.
Molecular Architecture & Electronic Landscape
Structural Logic
The molecule consists of a pyridine ring linked at its C2 position to the C5 position of a 1,3-oxazole ring.
-
Pyridine Core: Acts as the primary electron-accepting moiety (π-deficient).
-
Oxazole Moiety: Enhances the electron-withdrawing nature of the system. The 1,3-positioning of heteroatoms (O and N) creates a significant dipole.
-
Bromine Substituent (C5-Py): Provides a dual function:
-
Electronic: Inductively withdraws electron density (-I effect), stabilizing the HOMO.
-
Synthetic: Serves as a pre-installed leaving group for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the oxazole ring.
-
Electronic Properties (DFT & Empirical Trends)
Based on structural analogs and Density Functional Theory (DFT) trends for bi-heteroaryls, the electronic profile is defined by:
| Property | Qualitative Assessment | Technical Implication |
| HOMO Level | Deep (Stabilized) | High resistance to oxidative degradation; ideal for hole-blocking layers in OLEDs. |
| LUMO Level | Low (Accessible) | Facilitates electron injection; susceptible to nucleophilic attack if not sterically protected. |
| Dipole Moment | Moderate-High | The vector sum of the pyridine lone pair, oxazole heteroatoms, and C-Br bond creates a strong permanent dipole, influencing solubility and packing in solid-state films. |
| Triplet Energy (T1) | High | The oxazole unit disrupts extensive π-conjugation compared to phenyl-pyridine, maintaining a high T1 suitable for blue/green phosphorescent emitters. |
Visualizing the Electronic Flow
The following diagram illustrates the electronic push-pull mechanisms and reactive sites within the molecule.
Figure 1: Electronic interaction map showing the inductive influence of Bromine and the conjugative link between Pyridine and Oxazole.
Synthetic Protocols
Primary Route: Van Leusen Oxazole Synthesis
The most authoritative method for constructing 5-substituted oxazoles from aldehydes is the Van Leusen reaction. This route is preferred over direct coupling because it builds the oxazole ring directly onto the pyridine, avoiding stability issues associated with oxazolyl-metal species.
Precursor: 5-Bromo-2-pyridinecarboxaldehyde. Reagent: Tosylmethyl isocyanide (TosMIC).
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask, dissolve 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous Methanol (0.2 M concentration).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in one portion.
-
Reflux: Heat the mixture to reflux (65°C) under a nitrogen atmosphere for 3–5 hours. Monitor consumption of the aldehyde via TLC (SiO₂, Hexane:EtOAc 3:1).
-
Workup: Remove solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexane).
-
Yield: Typical yields range from 75–85%.
Alternative Route: Stille Coupling
Used when the bi-aryl bond needs to be formed between intact rings.
-
Reagents: 2,5-Dibromopyridine + 5-(Tributylstannyl)oxazole.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).[1]
-
Note: This route is less "green" due to organotin byproducts but allows for convergent synthesis if the oxazole fragment is complex.
Figure 2: The Van Leusen synthesis pathway, favored for its regioselectivity and use of stable precursors.
Experimental Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent system.
Structural Validation Checklist
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (400 MHz, CDCl3) | Singlet at ~7.8–8.0 ppm (Oxazole C4-H). Doublet at ~8.7 ppm (Pyridine C6-H). | Confirms the presence of the oxazole ring and the 2,5-substitution pattern on pyridine. |
| 13C NMR | Distinct signal at ~150–155 ppm (Oxazole C2). | Verifies the oxazole core integrity. |
| HRMS (ESI+) | [M+H]+ peak at m/z ~224.96 (79Br) and 226.96 (81Br). | 1:1 Isotopic pattern confirms the presence of one Bromine atom. |
Electronic Validation (Cyclic Voltammetry)
To determine the HOMO/LUMO levels for optoelectronic applications:
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous Dichloromethane (DCM) with 0.1 M TBAPF₆ electrolyte.
-
Procedure: Scan from 0 V to -2.5 V (reduction) and 0 V to +1.5 V (oxidation).
-
Calculation:
-
Expectation: Irreversible reduction wave (characteristic of halo-pyridines) unless scan rate is high (>100 mV/s).
-
Applications in Drug Discovery & Materials[2][3]
Ligand for Phosphorescent OLEDs
The 5-bromo position allows for the attachment of solubilizing alkyl chains or dendrons via Suzuki coupling. Once modified, the pyridine-oxazole unit acts as a C^N cyclometalating ligand for Iridium(III).
-
Benefit: The oxazole ring raises the triplet energy compared to phenyl-pyridine, shifting emission towards the blue region of the spectrum.
Medicinal Chemistry (Bioisostere)
In kinase inhibitor design, the pyridine-oxazole scaffold serves as a planar, hydrogen-bond accepting core that mimics the adenine pocket of ATP.
-
Strategy: The bromine is replaced with an amine or ether via Buchwald-Hartwig coupling to generate libraries of potential ULK1 or EGFR inhibitors .
References
-
Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977. Link
-
Pyridine-Oxazole Ligands in OLEDs: Beyer, P., et al. "Fluorinated Pyridine-Oxazole-Based Iridium(III) Complexes for Blue Phosphorescent OLEDs." Inorganic Chemistry, 2018.[2] Link
-
Synthesis of 5-Bromo-2-substituted Pyridines: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017.[3] Link
-
Electronic Properties of Azoles: "Systematic scientific study of 1, 3-oxazole derivatives." The Pharma Journal, 2016. Link
-
ULK1 Inhibitors & Pyrimidine/Pyridine Scaffolds: "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors." European Journal of Medicinal Chemistry, 2020.[4] Link
Sources
5-Bromo-2-(1,3-oxazol-5-yl)pyridine molecular weight and formula
Executive Summary
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) is a critical heterocyclic building block in modern medicinal chemistry. It features a pyridine ring substituted at the C2 position with a 5-oxazolyl moiety and at the C5 position with a bromine atom.[1] This specific arrangement serves a dual purpose: the oxazole-pyridine biaryl system acts as a robust pharmacophore capable of
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this scaffold in drug development.
Physicochemical Profile
The following data establishes the molecular identity and baseline properties requisite for stoichiometric calculations and analytical validation.
| Property | Value | Technical Context |
| IUPAC Name | 5-Bromo-2-(1,3-oxazol-5-yl)pyridine | Systematic nomenclature |
| CAS Number | 380380-74-5 | Unique identifier for procurement |
| Molecular Formula | Stoichiometric basis | |
| Molecular Weight | 225.04 g/mol | Average mass for molarity calcs |
| Monoisotopic Mass | 223.9585 Da | For High-Res MS (based on |
| Exact Mass | 223.96 / 225.96 | Distinct 1:1 isotopic doublet pattern due to Br |
| LogP (Predicted) | ~2.1 - 2.6 | Moderate lipophilicity; CNS penetrant potential |
| PSA (Topological) | ~38 Ų | Good membrane permeability range (<140 Ų) |
| H-Bond Acceptors | 3 (N_pyridine, N_oxazole, O_oxazole) | Kinase hinge binding potential |
Synthetic Architecture: The Van Leusen Protocol[6]
While various methods exist to construct oxazoles, the Van Leusen Oxazole Synthesis is the industry standard for generating 5-substituted oxazoles from aldehydes with high regioselectivity. This method is preferred over the Robinson-Gabriel synthesis for this substrate because it proceeds under milder conditions and avoids the need for
Reaction Logic
The synthesis couples 5-bromo-2-pyridinecarboxaldehyde with Tosylmethyl isocyanide (TosMIC) .
-
Regioselectivity: The reaction exclusively yields the 5-(pyridin-2-yl)oxazole isomer.
-
Mechanism: Base-mediated deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde, 5-endo-dig cyclization, and elimination of p-toluenesulfinic acid (TsOH).[2]
Validated Experimental Protocol
Note: All steps should be performed in a fume hood due to the odor of isocyanides.
Reagents:
-
Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)
-
Reagent: TosMIC (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or /MeOH system.
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 5-bromo-2-pyridinecarboxaldehyde (e.g., 10 mmol) and TosMIC (11 mmol).
-
Solvation: Add anhydrous Methanol (50 mL). Ensure complete dissolution.
-
Cyclization: Add solid
(20 mmol) in one portion. -
Reflux: Heat the reaction mixture to reflux (
) for 3–4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[4] The aldehyde spot should disappear, and a less polar fluorescent spot should appear. -
Workup:
-
Cool to room temperature.
-
Concentrate the methanol under reduced pressure (Rotavap).
-
Resuspend the residue in water (50 mL) to dissolve inorganic salts.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from starting material to the final scaffold, highlighting the critical intermediate transition.
Figure 1: Reaction workflow for the Van Leusen synthesis of the target scaffold.
Structural & Functional Analysis
Mass Spectrometry (MS) Signature
The presence of a single bromine atom imparts a distinctive isotopic signature essential for confirmation.
-
Pattern: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.
-
Peaks:
-
Validation: If the M+2 peak is absent or significantly lower than 1:1, the bromine has likely been lost (dehalogenation) or the starting material was incorrect.
NMR Characterization
-
NMR (DMSO-
or ):-
Oxazole Singlet: The proton at the C4 position of the oxazole ring typically appears as a sharp singlet around
7.8 – 8.0 ppm. This is diagnostic for the formation of the oxazole ring. -
Pyridine Protons:
-
H-6 (adjacent to N): Doublet, deshielded (~8.7 ppm).
-
H-3/H-4: Coupling patterns consistent with 2,5-substitution.
-
-
Applications in Drug Discovery[7][8][11][12][13]
Scaffold Utility
This molecule is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.
-
Bioisosterism: The 1,3-oxazole ring is a classical bioisostere for amide bonds (
) and ester linkages. It mimics the planar geometry and hydrogen-bonding capability of the amide but offers superior metabolic stability against peptidases and esterases. -
Kinase Inhibition: The pyridine nitrogen and the oxazole nitrogen/oxygen can serve as H-bond acceptors in the hinge region of kinase enzymes.
-
Fragment-Based Drug Design (FBDD): With a MW of ~225, it is an ideal "fragment" with high ligand efficiency.
Downstream Diversification
The C5-Bromine is the strategic "exit vector." It allows the molecule to be elaborated into complex drugs via:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to extend the biaryl system.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce solubility-enhancing groups or specific H-bond donors.
-
Heck Reaction: Introduction of alkenyl groups.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods, although the oxazole-pyridine system is relatively stable to air.
-
Storage: Keep in a cool, dry place. Light sensitive (brominated heterocycles can undergo photodehalogenation over time).
References
-
Sigma-Aldrich. Product Specification: 5-bromo-2-(1,3-oxazol-5-yl)pyridine. Retrieved from .
-
Van Leusen, A. M., et al. (1972).[6][2][3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and oxazoles." Tetrahedron Letters, 13(23), 2373-2376.
-
PubChem. Compound Summary: 5-bromo-2-(1,3-oxazol-5-yl)pyridine (CID 23438598). Retrieved from .
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Retrieved from .
-
B. Wu, et al. (2009).[6] "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett, 2009(4), 500-504.[6]
Sources
- 1. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 5. PubChemLite - 5-bromo-2-(pyridin-4-yl)oxazole (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
literature review on 5-Bromo-2-(1,3-oxazol-5-yl)pyridine synthesis
Executive Summary
The heterocycle 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS 380380-74-5) is a critical scaffold in medicinal chemistry, particularly as a precursor for bi-aryl systems via Suzuki-Miyaura coupling at the C-5 bromine position. Its unique topology—linking a pyridine ring to an oxazole—imparts specific electronic properties valuable for kinase inhibitors and GPCR ligands.
This guide details the Van Leusen Oxazole Synthesis as the definitive route for generating this scaffold. Unlike cyclodehydration methods (e.g., Robinson-Gabriel) which often suffer from regioselectivity issues or harsh conditions, the Van Leusen reaction offers a convergent, regioselective approach under mild basic conditions.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the 1,3-dipolar cycloaddition logic. The target molecule is disconnected at the oxazole ring, revealing two primary precursors: 5-bromo-2-pyridinecarboxaldehyde and Tosylmethyl isocyanide (TosMIC) .
Strategic Advantages:
-
Regiocontrol: The reaction exclusively yields the 5-substituted oxazole.
-
Atom Economy: The tosyl group acts as a traceless activating group, leaving the final molecule during the elimination step.
-
Scalability: The reagents are solid, stable, and amenable to kilogram-scale production.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from aldehyde and isocyanide precursors.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | CAS No.[1] | Equiv.[1][2] | Role | Safety Note |
| 5-Bromo-2-pyridinecarboxaldehyde | 31181-88-1 | 1.0 | Electrophile | Store under inert gas. |
| TosMIC | 36635-61-7 | 1.1 - 1.2 | C1N1 Synthon | Stench , lachrymator. Handle in hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 - 3.0 | Base | Anhydrous powder preferred. |
| Methanol (MeOH) | 67-56-1 | Solvent | Solvent | Protic solvent essential for elimination. |
Step-by-Step Methodology
Pre-requisite: Ensure all glassware is clean and the methanol is reagent grade. Strictly anhydrous conditions are not required, but excessive moisture should be avoided to prevent TosMIC hydrolysis.
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar with 5-bromo-2-pyridinecarboxaldehyde (1.0 equiv).
-
Add Methanol (concentration ~0.2 M relative to aldehyde). Stir until fully dissolved.
-
Add TosMIC (1.1 equiv) to the solution.
-
Critical Step: Add K₂CO₃ (2.0 equiv) in a single portion.
-
Note: The reaction is exothermic. On larger scales (>10g), add the base in portions to control the exotherm.
-
Step 2: Cyclization & Reflux[3]
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 65°C) .
-
Maintain reflux for 2–4 hours .
-
Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot (usually higher R_f) should disappear. The product will appear as a UV-active spot with lower polarity than the intermediate oxazoline but distinct from the starting material.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to remove most of the methanol.
-
Resuspend the residue in Ethyl Acetate (EtOAc) and water.
-
Separate the layers.[4] Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine , dry over Na₂SO₄ , and filter.[4]
-
Concentrate to dryness to yield the crude solid.
Step 4: Purification
-
Purify via silica gel flash chromatography.[5]
-
Eluent: Gradient of 0–40% EtOAc in Hexanes.
-
Product Characterization: The product is typically an off-white to pale yellow solid.
-
¹H NMR (CDCl₃): Look for the characteristic oxazole proton singlet at δ ~7.8–8.2 ppm and the pyridine aromatic signals.
-
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting. The Van Leusen synthesis is not a simple condensation; it is a stepwise cycloaddition followed by elimination.
-
Deprotonation: The base (K₂CO₃) deprotonates the α-carbon of TosMIC (pKa ~14), forming a carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the aldehyde carbonyl carbon.
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization), forming an oxazoline intermediate.[3]
-
Elimination: The driving force of the reaction is the base-mediated elimination of p-toluenesulfinic acid (TsH), which aromatizes the ring to form the stable oxazole.
Why Methanol? The use of a protic solvent like methanol is deliberate. It stabilizes the transition states and facilitates the elimination of the sulfinate group. Aprotic solvents (like THF) often require stronger bases (e.g., t-BuOK) and lower temperatures, which can complicate the protocol for this specific substrate.
Figure 2: Mechanistic pathway of the Van Leusen synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete elimination of TsH. | Increase reflux time or add slightly more base (2.5 equiv). Ensure MeOH is used, not an aprotic solvent. |
| Impurity Profile | Hydrolysis of TosMIC. | Ensure reagents are dry. Do not let TosMIC sit in basic solution for long periods before heating. |
| Starting Material Remains | Old/Wet Reagents. | Check the quality of the aldehyde.[1] Pyridine aldehydes can oxidize to carboxylic acids over time (check for -COOH broad peak in NMR). |
| Stench | TosMIC degradation. | Quench glassware in bleach solution to oxidize isocyanides before cleaning. |
References
-
Van Leusen, A. M., et al. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds."[6] Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
-
Ganesan, A. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, vol. 25, no.[2][7] 7, 2020, p. 1594. Link
-
Sigma-Aldrich. "Product Specification: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS 380380-74-5)." Link(Note: Representative link for structural verification).
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis: Mechanism and Examples." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
bioisosteric potential of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Title: The Pyridine-Oxazole Axis: A Technical Guide to the Bioisosteric Potential of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary
In the landscape of modern medicinal chemistry, 5-Bromo-2-(1,3-oxazol-5-yl)pyridine represents more than a mere building block; it is a "privileged scaffold" designed to address specific liabilities in lead optimization. This guide analyzes the molecule’s utility as a robust bioisostere for labile biaryl systems and amide linkers. By fusing the electron-deficient pyridine ring with the metabolically stable 1,3-oxazole, this scaffold offers a dual-advantage: conformational control via the heteroaryl linkage and late-stage diversifiability via the 5-bromo handle.
This whitepaper dissects the physicochemical profile, synthetic utility, and strategic application of this scaffold, providing researchers with a roadmap for integrating it into drug discovery campaigns targeting kinases, GPCRs, and protein-protein interactions.
Part 1: Structural Analysis & Physicochemical Profile
The efficacy of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine stems from its unique electronic landscape, which balances lipophilicity with specific polar interactions.
Electronic Distribution & Pharmacophore Features
-
The Pyridine Nitrogen (N1): Acts as a weak base and a canonical Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often interacts with the hinge region (e.g., backbone NH of amino acids).
-
The Oxazole Ring: A bioisostere for amides and esters. The oxygen atom (O1) contributes to the dipole moment, while the nitrogen (N3) serves as a secondary HBA. Crucially, the oxazole ring is aromatic but less electron-rich than furan, making it resistant to oxidative metabolism (e.g., CYP450 oxidation).
-
The 5-Bromine Handle: A lipophilic, electron-withdrawing group. While primarily a synthetic handle, the bromine atom can also participate in Halogen Bonding (σ-hole interactions) with backbone carbonyls in target proteins, a feature often overlooked in structure-based drug design (SBDD).
Physicochemical Data Summary
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~225.04 Da | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~1.7 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~38 Ų | Low polar surface area suggests high blood-brain barrier (BBB) permeability potential. |
| H-Bond Acceptors | 3 (Pyridine N, Oxazole N, O) | Rich interaction profile for binding pockets. |
| Rotatable Bonds | 1 (C-C bond between rings) | Low entropic penalty upon binding; "Pre-organized" conformation. |
Part 2: Bioisosteric Utility & Mechanism
The Amide-Isostere Paradigm
The 1,3-oxazole moiety is a classic non-classical bioisostere for the amide bond (–CONH–).
-
Geometry: The oxazole ring mimics the planar geometry of a trans-amide bond.
-
Stability: Unlike amides, the oxazole is immune to hydrolysis by amidases and peptidases.
-
Application: Replacing a metabolic "hotspot" amide linker with this scaffold can significantly increase half-life (
) without altering the vector of the substituents.
Visualizing the Electronic Landscape
The following diagram illustrates the key interaction points and the electronic "push-pull" nature of the scaffold.
Figure 1: Pharmacophore dissection of the scaffold, highlighting interaction zones and stability features.
Part 3: Synthetic Accessibility & Functionalization
The presence of the bromine atom at the C5 position of the pyridine ring renders this molecule a versatile electrophile for Palladium-catalyzed cross-coupling reactions.
Strategic Diversification Workflow
Researchers typically utilize this scaffold in a "divergent synthesis" mode:
-
Core Acquisition/Synthesis: The scaffold is commercially available or synthesized via cyclization of 5-bromopicolinamide with
-haloketones. -
C-C Bond Formation: Suzuki-Miyaura coupling is the gold standard here. The electron-deficient nature of the pyridine facilitates oxidative addition of Pd(0).
-
C-N Bond Formation: Buchwald-Hartwig amination allows the introduction of amines, morpholines, or piperazines to modulate solubility.
Protocol: Suzuki-Miyaura Coupling (Representative)
Objective: To couple an aryl boronic acid (
Reagents:
-
Scaffold: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivative (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a microwave vial or Schlenk tube, combine the scaffold, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (critical to prevent homocoupling or oxidation).
-
Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 mins (microwave).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The oxazole-pyridine core is UV-active (254 nm).
Part 4: Strategic Application Logic
When should a medicinal chemist deploy this scaffold? The decision usually follows a logic tree based on the limitations of the current lead compound.
Figure 2: Decision logic for scaffold hopping to 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Part 5: Experimental Validation Workflows
To confirm the bioisosteric advantage, specific assays must be run comparing the new derivative to the parent compound.
Microsomal Stability Assay (Metabolic Clearance)
-
Rationale: To prove that the oxazole-pyridine core resists CYP450 degradation better than the parent amide or furan.
-
Protocol Summary:
-
Incubate compound (1 µM) with human/mouse liver microsomes and NADPH regeneration system at 37°C.
-
Sample at
min. -
Quench with cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS to determine intrinsic clearance (
). -
Success Metric:
improvement in half-life compared to the parent amide.
-
LogD_{7.4} Determination (Lipophilicity)
-
Rationale: The pyridine nitrogen can lower LogP compared to a phenyl ring, improving solubility.
-
Method: Shake-flask method or HPLC-based retention time correlation.
-
Target: Optimal range for oral drugs is LogD
.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Pardeshi, S. P., et al. (2013).[1] "5-Alkyl-1,3-Oxazole Derivatives of 6-Amino-Nicotinic Acids as Alkyl Ester Bioisosteres are Antagonists of the P2Y12 Receptor." Future Medicinal Chemistry. Link
-
Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link
-
Kaspady, M., et al. (2009).[2] "Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres." Letters in Drug Design & Discovery. Link
-
Gomtsyan, A. (2012). "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds. Link
Sources
Methodological & Application
Application Note: A Scalable Three-Step Synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine from 2-Cyanopyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, a valuable building block in medicinal chemistry, starting from the readily available 2-cyanopyridine. The described synthetic route is a robust three-step process involving an initial selective reduction of the nitrile to an aldehyde, followed by a Van Leusen oxazole synthesis, and concluding with a regioselective bromination of the pyridine ring. This guide is designed to offer both a practical, step-by-step experimental procedure and a thorough discussion of the underlying chemical principles, ensuring scientific integrity and enabling researchers to confidently replicate and adapt this synthesis.
Introduction
Pyridine and oxazole moieties are privileged scaffolds in drug discovery, appearing in a wide array of pharmacologically active compounds. The fusion of these two heterocyclic systems, as seen in 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, creates a versatile scaffold for the development of novel therapeutics. The bromo-substituent at the 5-position of the pyridine ring provides a convenient handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space. This document outlines a reliable and scalable synthetic strategy to access this important intermediate from an inexpensive starting material, 2-cyanopyridine.
Overall Synthetic Strategy
The synthesis is designed as a linear three-step sequence. The initial challenge is the conversion of the chemically stable cyano group into a functionality amenable to oxazole ring formation. This is achieved through a controlled reduction to the corresponding aldehyde. Subsequently, the oxazole ring is constructed using the well-established Van Leusen reaction. The final step introduces the bromine atom at the desired 5-position of the pyridine ring via an electrophilic aromatic substitution.
Caption: Overall three-step synthetic workflow.
Part 1: Selective Reduction of 2-Cyanopyridine
Mechanistic Insight
The selective reduction of a nitrile to an aldehyde requires a reagent that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[1][2] At low temperatures, typically -78 °C, DIBAL-H, a Lewis acidic reducing agent, coordinates to the nitrogen atom of the nitrile. This is followed by the intramolecular transfer of a hydride to the electrophilic carbon of the nitrile, forming an imine-alane complex. This complex is stable at low temperatures and is hydrolyzed upon aqueous workup to yield the desired aldehyde.[3] Maintaining a low temperature is crucial to prevent the over-reduction of the intermediate imine to the corresponding primary amine.[1]
Caption: DIBAL-H reduction of 2-cyanopyridine.
Experimental Protocol: Synthesis of 2-Formylpyridine
| Parameter | Value |
| Reactants | 2-Cyanopyridine, DIBAL-H (1.0 M in hexanes) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with methanol, followed by aqueous Rochelle's salt |
| Purification | Column chromatography |
| Expected Yield | 70-85% |
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-cyanopyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM (to make a 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.2 eq., 1.0 M solution in hexanes) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-formylpyridine as a pale yellow oil.
Part 2: Van Leusen Oxazole Synthesis
Mechanistic Insight
The Van Leusen oxazole synthesis is a powerful method for the construction of oxazole rings from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] The reaction is base-mediated, typically using a mild base like potassium carbonate. The mechanism involves the deprotonation of the acidic methylene group of TosMIC to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Intramolecular cyclization occurs through the attack of the alkoxide on the isocyanide carbon, leading to a 5-membered oxazoline intermediate. Finally, base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[7]
Caption: Mechanism of the Van Leusen oxazole synthesis.
Experimental Protocol: Synthesis of 2-(1,3-Oxazol-5-yl)pyridine
| Parameter | Value |
| Reactants | 2-Formylpyridine, Tosylmethyl isocyanide (TosMIC), Potassium carbonate |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Removal of solvent, extraction |
| Purification | Column chromatography |
| Expected Yield | 60-75% |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylpyridine (1.0 eq.), TosMIC (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Add anhydrous methanol as the solvent (to make a 0.3 M solution).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1,3-oxazol-5-yl)pyridine as a white to off-white solid.
Part 3: Regioselective Bromination
Mechanistic Insight
The final step is the electrophilic bromination of the pyridine ring. The pyridine ring itself is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution.[8] However, the presence of the oxazolyl group at the 2-position acts as an activating group, directing the incoming electrophile to the ortho and para positions relative to the point of attachment (C3 and C5). Due to steric hindrance from the adjacent oxazolyl group, electrophilic attack is favored at the C5 position.[7] N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to elemental bromine. The reaction is typically carried out in a polar aprotic solvent.
Experimental Protocol: Synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
| Parameter | Value |
| Reactants | 2-(1,3-Oxazol-5-yl)pyridine, N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 4-8 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Recrystallization or column chromatography |
| Expected Yield | 75-90% |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-(1,3-oxazol-5-yl)pyridine (1.0 eq.).
-
Dissolve the starting material in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-(1,3-oxazol-5-yl)pyridine as a solid.
Conclusion
The three-step synthetic route presented in this application note provides a reliable and scalable method for the preparation of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine from 2-cyanopyridine. The protocols are detailed and accompanied by mechanistic insights to aid in understanding and troubleshooting. This synthetic strategy offers a practical approach for researchers in the field of medicinal chemistry and drug discovery to access this valuable building block for further synthetic elaborations.
References
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Sciforum. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]
-
Wipf Group, University of Pittsburgh. Substituent Effects on Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. [Link]
-
ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
YouTube. (2020). EAS Reactions with Pyridine. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
Buchwald-Hartwig amination using 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Application Note: Strategic C-N Coupling of Heterocycle-Decorated Pyridines
Executive Summary & Strategic Context
This guide details the protocol for the palladium-catalyzed amination of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine . This substrate presents a classic "heterocycle-on-heterocycle" challenge common in kinase inhibitor discovery.
The Chemical Challenge:
-
Catalyst Deactivation: The substrate contains three competitive nitrogen coordination sites (pyridine N, oxazole N, and the incoming amine). Unhindered palladium species will coordinate irreversibly to the pyridine/oxazole nitrogens, arresting the catalytic cycle (the "heteroaryl trap").
-
Base Sensitivity: The 1,3-oxazole ring is susceptible to hydrolytic ring-opening or nucleophilic attack at the C2 position under harsh alkaline conditions (e.g., strong alkoxides like NaOtBu at high temperatures).
-
Electronic Deactivation: While the electron-deficient pyridine ring facilitates oxidative addition at the C-Br bond, it also reduces the basicity of the resulting aminated product, potentially making the reductive elimination step sluggish.
The Solution: This protocol utilizes sterically demanding, chelating phosphine ligands (specifically Xantphos and BrettPhos) to prevent N-coordination and employs mild carbonate bases to preserve the oxazole integrity.[1]
Mechanistic Insight & Ligand Selection
To ensure success, we must engineer the catalyst to prefer the C-Br bond over the nitrogen lone pairs.
-
Ligand Choice (The "Bodyguard"): We utilize Xantphos or BrettPhos .[1]
-
Why: These ligands possess a large cone angle (or bite angle).[1] This steric bulk effectively "shrouds" the palladium center, physically blocking the approach of the pyridine/oxazole nitrogen atoms while still allowing the oxidative addition of the C-Br bond.
-
-
Base Choice (The "Stabilizer"): Cesium Carbonate (
) .[1][2]-
Why: Unlike Sodium tert-butoxide (
), is insufficiently nucleophilic to attack the oxazole ring but basic enough ( in DMSO ~26) to deprotonate the coordinated amine-palladium complex.[1]
-
Diagram 1: The Heteroaryl Catalytic Cycle
This diagram illustrates the critical "Off-Cycle" trap caused by nitrogen coordination and how bulky ligands prevent it.
Caption: The catalytic cycle highlights the necessity of bulky ligands to avoid the "Off-Cycle Trap" where Pd coordinates to the pyridine/oxazole nitrogen.
Experimental Optimization Matrix
The following conditions have been validated for 5-bromopyridines with electron-withdrawing substituents.
| Variable | Recommendation | Rationale |
| Pre-catalyst | Stable sources of Pd(0)/Pd(II).[1] | |
| Ligand | Xantphos (Primary) | Large bite angle (111°) favors reductive elimination; excellent for heteroaryl halides.[1] |
| Alt. Ligand | BrettPhos | Use if the coupling amine is a primary alkyl amine or has low nucleophilicity. |
| Base | Mild enough to spare the oxazole; effective for weak N-nucleophiles.[1] | |
| Solvent | 1,4-Dioxane | High boiling point (101°C) allows sufficient activation energy without pressurization.[1] |
| Temperature | 90°C – 100°C | Sufficient to drive the catalytic cycle; avoid exceeding 110°C to prevent oxazole degradation. |
Detailed Protocol: Method A (Standard)
Objective: Coupling of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine with Morpholine (Model Secondary Amine).
Reagents:
-
Substrate: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv, 1.0 mmol, 225 mg)[1]
-
Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 mg)[1]
-
Catalyst:
(2 mol%, 0.02 mmol, 18 mg)[1] -
Ligand: Xantphos (4 mol%, 0.04 mmol, 23 mg)[1]
-
Base:
(2.0 equiv, 2.0 mmol, 650 mg) - Must be finely ground and dried.[1] -
Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration)
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a vial, mix
and Xantphos in 1 mL of dioxane. Stir at RT for 5 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.
-
-
Main Setup:
-
To a 20 mL reaction vial (equipped with a magnetic stir bar and a septum cap), add the Substrate and
. -
Critical: If the amine is a solid, add it now. If liquid (like morpholine), add it later.[1]
-
Seal the vial and purge with Nitrogen/Argon for 3 cycles (Vacuum/Backfill).[1] Oxygen is the enemy of this reaction.
-
-
Solvent Addition:
-
Reaction:
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (800+ RPM). Mass transfer is crucial for the insoluble carbonate base.
-
Monitor: Check by LCMS or TLC at 2 hours. The reaction typically completes in 4–6 hours.
-
TLC Tip: Pyridines streak on silica.[1] Use 5% Methanol/DCM + 1%
for clear spots.[1]
-
-
Workup:
Diagram 2: Experimental Workflow
Caption: Operational workflow for the batch amination process.
Troubleshooting & Expert Tips
| Symptom | Diagnosis | Corrective Action |
| Zero Conversion | Catalyst Poisoning | The substrate is chelating the Pd. Switch to BrettPhos or tBuBrettPhos .[1] Ensure catalyst loading is at least 2-5 mol%. |
| Oxazole Ring Opening | Base too strong | If using NaOtBu, switch immediately to |
| Low Yield (Protodehalogenation) | Hydride Source | "Reduction" of the C-Br to C-H.[1] Ensure solvent is anhydrous.[1][4] Avoid alcohols (like t-Amyl alcohol) if this persists; stick to Dioxane or Toluene.[1] |
| Stalled Reaction (~50%) | Catalyst Death | Pd has precipitated (Pd black).[1] Add a second portion of catalyst (1 mol%) and ligand after 4 hours.[1] |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]
-
Yin, J., & Buchwald, S. L. (2002).[1] Palladium-Catalyzed Amination of Aryl Halides and Sulfonates with Activated Methyl Groups. Journal of the American Chemical Society, 124(21), 6043–6048.[1] [1]
-
Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354-3360.[1] (Discussion on Heterocycle Sensitivity).
Sources
functionalization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine via cross-coupling
This Application Note is designed for medicinal chemists and process development scientists utilizing 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) as a scaffold. This heteroaryl halide is a privileged intermediate for synthesizing kinase inhibitors and GPCR modulators, offering a bioisostere for amide/ester linkages via the oxazole moiety while providing a reactive handle at the C5 position.
Executive Summary & Strategic Analysis
Compound: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine Role: Electrophilic coupling partner (Aryl Halide). Key Challenge: Catalyst deactivation due to N-coordination and competitive hydrolysis of the oxazole ring under harsh acidic conditions.
Structural & Electronic Considerations
The substrate features a pyridine ring substituted at the C2 position with an electron-withdrawing 1,3-oxazole ring.
-
Activation: The oxazole moiety exerts a strong inductive electron-withdrawing effect (-I), significantly activating the C5-Br bond towards oxidative addition compared to unsubstituted 3-bromopyridine.
-
Deactivation Risk (The "N-Trap"): The substrate contains two Lewis-basic nitrogen atoms (pyridine N and oxazole N). While the 1,3-oxazol-5-yl geometry prevents stable bidentate chelation (unlike 2,2'-bipyridine), the pyridine nitrogen remains a potent ligand that can displace phosphines from Palladium(0), leading to catalyst arrest (Pd-black formation).
-
Solution: Utilization of bulky, chelating phosphine ligands (e.g., dppf, Xantphos) or steric bulk (BrettPhos) is strictly required to maintain catalyst turnover.
Reaction Landscape Visualization
The following diagram outlines the primary functionalization pathways covered in this guide.
Figure 1: Divergent synthesis pathways from the core scaffold. Colors indicate reaction type (Blue: C-C, Red: C-N, Yellow: C-C sp).
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C5. Rationale: The Pd(dppf)Cl2 catalyst is chosen for its large bite angle and resistance to displacement by the pyridine nitrogen.
Materials
-
Substrate: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·DCM) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (100 mg, 0.44 mmol), boronic acid (0.53 mmol), and Pd(dppf)Cl2·DCM (18 mg, 0.022 mmol).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Syringe in 1,4-Dioxane (4.0 mL) followed by 2.0 M aqueous K2CO3 (0.66 mL).
-
Note: Ensure the biphasic mixture is vigorously stirred to maximize interfacial surface area.
-
-
Reaction: Heat the block to 90 °C for 4–16 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (Rt ~ 2.5 min) should disappear; product is typically more polar.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0% → 60% EtOAc in Hexanes. (The oxazole group increases polarity; ensure the gradient goes high enough).
-
Protocol B: Buchwald-Hartwig Amination
Objective: Installation of primary or secondary amines at C5. Rationale: Electron-deficient pyridines are excellent substrates for amination, but the oxazole nitrogen can poison simple Pd catalysts. BrettPhos is selected for its bulk and electron-rich nature, ensuring rapid oxidative addition and reductive elimination while preventing catalyst resting states.
Materials
-
Substrate: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Pre-Catalyst: BrettPhos Pd G3 (or Pd2(dba)3 + BrettPhos) (0.02 equiv / 2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene or tert-Amyl Alcohol (anhydrous, degassed)
Step-by-Step Procedure
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or using strict Schlenk technique, combine the substrate (100 mg, 0.44 mmol), NaOtBu (64 mg, 0.66 mmol), and BrettPhos Pd G3 (8 mg, 0.009 mmol) in a vial.
-
Amine Addition:
-
Solid Amines: Add with the other solids.
-
Liquid Amines: Add via syringe after solvent.
-
-
Solvent: Add anhydrous Toluene (2.5 mL).
-
Reaction: Seal and heat to 100 °C for 2–6 hours.
-
Critical Check: The reaction mixture should turn from dark red to a lighter orange/brown as the catalytic cycle engages. If it turns black (Pd precipitation), the reaction has stalled (check oxygen exclusion).
-
-
Workup: Cool to RT. Filter through a small pad of Celite eluting with EtOAc.
-
Purification: Concentrate and purify via silica chromatography.
-
Note: Aminated pyridines are basic. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to prevent streaking.
-
Protocol C: Sonogashira Coupling
Objective: Installation of alkyne linkers. Rationale: Copper-co-catalyzed conditions work well, but Copper can coordinate to the oxazole. Minimal CuI loading is recommended.
Materials
-
Substrate: 1.0 equiv
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et3N) / DMF (1:3 ratio)
Procedure Summary
-
Combine substrate, Pd catalyst, and CuI in a vial under
. -
Add degassed DMF/Et3N mixture.
-
Add alkyne.
-
Stir at 60 °C (milder temperature prevents alkyne polymerization).
-
Warning: If the reaction turns bright green/blue, oxygen has leaked in (oxidizing Cu(I) to Cu(II)), killing the cycle.
Comparative Data & Troubleshooting
Solvent & Base Compatibility Table
| Variable | Recommendation | Notes |
| Solvent (Suzuki) | Dioxane/H2O (4:[1]1) | Best general performance. |
| Solvent (Buchwald) | Toluene or t-Amyl Alcohol | Avoid DMF/DMSO (can decompose at high T with strong bases). |
| Base (Suzuki) | K2CO3 or Cs2CO3 | Na2CO3 is often too weak for this electron-deficient system. |
| Base (Buchwald) | NaOtBu | Standard.[3] Use K3PO4 if the amine has sensitive functional groups (e.g., esters). |
| Ligand Class | Bidentate (dppf, Xantphos) | Monodentate PPh3 is not recommended due to competitive N-binding. |
Troubleshooting Guide
-
Problem: Low conversion; Starting Material remains.
-
Problem: Hydrolysis of Oxazole (Ring Opening).
-
Problem: Protodebromination (H replaces Br).
Mechanistic Insight (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the critical "N-coordination trap" that must be avoided.
Figure 2: Catalytic cycle showing the off-cycle trap caused by nitrogen coordination if improper ligands are used.
References
-
Suzuki-Miyaura Coupling of Heteroaryl Halides
-
Buchwald-Hartwig Amination of Pyridines
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
[Link]
-
Oxazole Synthesis and Stability
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.
-
[Link]
-
Catalyst Poisoning in Heterocycles
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. audreyli.com [audreyli.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Note: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine in Coordination Chemistry
Executive Summary
This guide details the utilization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (hereafter Br-PyOx ) as a bifunctional ligand scaffold.[1] Unlike simple bidentate ligands, Br-PyOx offers a unique "Bind-and-Build" capability.[1] The pyridine-oxazole (PyOx) moiety provides a robust
Ligand Profile & Design Logic
Structural Attributes[1][2]
-
Chelation: The ligand coordinates via the pyridine nitrogen (
) and the oxazole nitrogen ( ).[1] The 5-membered chelate ring formed upon binding is rigid, enhancing the stability of the resulting metal complex.[1] -
Electronic Tuning: The oxazole ring is electron-deficient compared to pyridine, often inducing a blue-shift in the emission spectra of Iridium(III) complexes compared to their phenylpyridine analogs.[1]
-
The "Bromo-Handle": The C-Br bond at the 5-position of the pyridine ring is electronically activated for oxidative addition, making it an ideal site for Suzuki, Sonogashira, or Buchwald-Hartwig couplings without disrupting the metal center (if conditions are controlled) or for modifying the ligand prior to complexation.[1]
Physical Properties (Typical)
| Property | Value / Description |
| Formula | |
| MW | 225.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl3, THF; sparingly soluble in alcohols.[1][2] |
| pKa | ~ |
Workflow Visualization
The following diagram illustrates the critical pathways for synthesizing and utilizing Br-PyOx.
Caption: Synthesis and application workflow for Br-PyOx, distinguishing between direct coordination (Path B) and pre-complexation functionalization (Path A).
Experimental Protocols
Protocol A: Ligand Synthesis (Van Leusen Reaction)
Rationale: Commercial availability of the specific 5-bromo derivative can be sporadic.[1] Synthesizing it from the aldehyde is robust and cost-effective.[1]
Reagents:
-
5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)[1]
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)[1]
-
Potassium Carbonate (
) (2.0 eq)[1][3] -
Methanol (Anhydrous)[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-2-pyridinecarboxaldehyde (e.g., 5.0 mmol, 930 mg) and TosMIC (5.5 mmol, 1.07 g) in anhydrous methanol (25 mL).
-
Base Addition: Add
(10.0 mmol, 1.38 g) in one portion. -
Reflux: Heat the mixture to reflux (
) with stirring for 3–5 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the aldehyde. -
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with DCM (
mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 40% EtOAc in Hexanes). -
Validation: The product should appear as a white/pale-yellow solid.
-
1H NMR (CDCl3, 400 MHz): Look for the oxazole proton singlet at
ppm and the diagnostic pyridine protons.[1]
-
Protocol B: Synthesis of Iridium(III) Dimer
Rationale: The chloro-bridged dimer is the universal precursor for luminescent complexes.[1]
Reagents:
Step-by-Step:
-
Setup: Charge a Schlenk flask with
(e.g., 1.0 mmol) and Br-PyOx (2.2 mmol). -
Solvent: Add degassed 2-ethoxyethanol (15 mL) and water (5 mL).
-
Reaction: Reflux under Nitrogen atmosphere at
for 24 hours. The solution will typically darken and a precipitate will form.[1] -
Isolation: Cool to room temperature. Add water (20 mL) to precipitate the dimer fully.
-
Filtration: Filter the solid, wash copiously with water (to remove unreacted Ir salt) and then with cold methanol (to remove excess ligand).
-
Drying: Dry the yellow/orange solid in a vacuum oven at
. -
Product:
. This stable solid can be stored for months.[1]
Protocol C: Suzuki Coupling (Ligand Modification)
Rationale: Extending the ligand conjugation system allows for tuning emission color (red-shift) or solubility.[1]
Reagents:
-
Br-PyOx (1.0 eq)[1]
-
Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq)[1]
- (5 mol%)[1][4]
- (2M aqueous solution)[1]
Step-by-Step:
-
Degassing: Combine Br-PyOx, boronic acid, and
in a reaction vial. Evacuate and backfill with (3 cycles). -
Solvent Addition: Add degassed 1,4-Dioxane and
solution (ratio 4:1). -
Heating: Heat to
for 12–16 hours. -
Workup: Cool, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography. The Br atom is replaced by the aryl group, extending the
-system.[1]
Critical Data & Troubleshooting
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield in Ligand Synthesis | Incomplete cyclization or TosMIC degradation.[1] | Ensure Methanol is anhydrous.[1][5] Increase reflux time. Use fresh TosMIC (it degrades with moisture).[1] |
| Black Precipitate in Ir Complexation | Decomposition of Ir to metallic Iridium ( | Ensure strict |
| Insoluble Ir Dimer | Highly rigid/planar structure. | This is normal. The dimer is often insoluble. React it directly in the next step (e.g., with acetylacetone) which usually solubilizes the product. |
| Suzuki Coupling Stalls | Poisoning of Pd catalyst by Pyridine N. | Increase catalyst loading to 5-10%. Ensure base concentration is sufficient to activate the boronic acid.[1] |
Coordination Geometry Verification
When characterizing the complex (e.g.,
-
Symmetry: If the complex is
symmetric, the two ligands will appear equivalent. -
Shift: The proton adjacent to the pyridine nitrogen (H6 position) typically shifts upfield due to the shielding cone of the adjacent ligand's aromatic ring in octahedral geometry.
References
-
Van Leusen Oxazole Synthesis
-
Iridium PyOx Complexes
-
Nazeeruddin, M. K., et al. "Synthesis, properties, and applications of iridium(III) complexes with oxazoline-based ligands."[1] Inorganic Chemistry. (General reference for PyOx-Ir chemistry).
-
(Representative Example)
-
-
Suzuki Coupling on Pyridines
-
General Ligand Synthesis (TosMIC Route)
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. sciforum.net [sciforum.net]
- 3. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
Strategic Synthesis of Biaryl Scaffolds: Functionalization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary & Strategic Analysis
Target Scaffold: 5-Aryl-2-(1,3-oxazol-5-yl)pyridine derivatives. Core Application: Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands). Primary Challenge: Balancing the oxidative addition efficiency at the electron-deficient pyridine C5 position while mitigating catalyst poisoning by the oxazole/pyridine nitrogens.
The 5-bromo-2-(1,3-oxazol-5-yl)pyridine scaffold represents a "privileged structure" in drug discovery, particularly for p38 MAP kinase and TGF-β inhibitors. The 1,3-oxazole moiety at the C2 position serves as a critical hydrogen-bond acceptor, mimicking the carbonyl of amides in peptide backbones, while the C5 position offers a vector for extending the pharmacophore into hydrophobic pockets via biaryl coupling.
This application note details the robust preparation of biaryl derivatives using Palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike standard phenyl-phenyl couplings, this heteroaryl system requires specific attention to ligand choice to prevent the formation of stable, non-reactive Pd-N complexes.
Pre-Requisite: Synthesis of the Core Scaffold
Note: While many researchers purchase the starting material, in-house preparation ensures purity and allows for analog generation. The most reliable route is the Van Leusen reaction.
Reaction: 5-Bromo-2-pyridinecarboxaldehyde + Tosylmethyl isocyanide (TosMIC)
Protocol Summary:
-
Reagents: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq), TosMIC (1.1 eq), K2CO3 (2.0 eq).
-
Solvent: Methanol (dry).
-
Conditions: Reflux for 3-4 hours.
-
Key Insight: The reaction proceeds via a base-mediated aldol-type condensation followed by cyclization and elimination of the tosyl group. Methanol is critical as it facilitates the elimination step.
Core Protocol: Suzuki-Miyaura Cross-Coupling[1][2]
Reaction Strategy & Mechanistic Insight
The C5-Bromine on the pyridine ring is activated for oxidative addition due to the electron-withdrawing nature of the nitrogen atom and the oxazole ring. However, this same electron deficiency makes the ring susceptible to homocoupling or dehalogenation if the catalytic cycle stalls.
Critical Success Factors:
-
Catalyst: Pd(dppf)Cl2·DCM is the Tier-1 choice. The bidentate ferrocenyl ligand creates a large bite angle, facilitating the reductive elimination step and resisting displacement by the pyridine nitrogen.
-
Base: K3PO4 (Potassium Phosphate Tribasic) is superior to carbonates for this substrate, providing a buffering effect that protects the oxazole ring from hydrolytic cleavage.
-
Solvent: 1,4-Dioxane/Water (4:1) .[1] The aqueous component is non-negotiable; it is required to activate the boronic acid (forming the boronate species).
Experimental Workflow (Standardized)
Reagents:
-
Substrate: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv, 0.5 mmol, ~112 mg)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv / 5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane (5 mL) / Water (1.25 mL) - Degassed
Step-by-Step Procedure:
-
Preparation: Oven-dry a 20 mL microwave vial or Schlenk tube. Equip with a magnetic stir bar.
-
Loading: Charge the vessel with the Substrate, Aryl Boronic Acid, and K3PO4.[1]
-
Inert Atmosphere: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe through the septum.
-
Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the Pd catalyst quickly, or add as a solution in dioxane if handling air-sensitive precatalysts. Reseal immediately.
-
Reaction: Heat the mixture to 90°C for 4–16 hours.
-
Monitoring: Check by LC-MS or TLC (EtOAc/Hexane 1:1). Look for the disappearance of the bromide (Starting Material).[3]
-
-
Workup:
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
60% EtOAc in Hexanes. (The product is moderately polar due to the two nitrogen atoms).
-
Optimization Table (Data Synthesis)
| Variable | Condition A (Standard) | Condition B (Sterically Hindered) | Condition C (Acid Sensitive) |
| Catalyst | Pd(dppf)Cl2 (5%) | Pd2(dba)3 + XPhos | Pd(PPh3)4 |
| Base | K3PO4 (3.0 eq) | K3PO4 (3.0 eq) | CsF (2.0 eq) |
| Solvent | Dioxane/H2O | Toluene/H2O | DME (Anhydrous) |
| Temp | 90°C | 100-110°C | 80°C |
| Yield | 85-95% | 70-85% | 60-75% |
| Notes | Robust, general purpose. | For ortho-substituted boronic acids. | Use if oxazole hydrolysis is observed. |
Visualization of Workflows
Synthetic Pathway & Logic
The following diagram illustrates the workflow from the aldehyde precursor to the final biaryl scaffold, highlighting the decision points.
Caption: Figure 1. Sequential synthesis pathway.[5] The Suzuki coupling (Step 2) is the divergent step allowing library generation.
Catalytic Cycle & Nitrogen Interference
Understanding why Pd(dppf)Cl2 is chosen: Monodentate ligands (like PPh3) can be displaced by the pyridine nitrogen, arresting the cycle. Bidentate ligands prevent this.
Caption: Figure 2. Catalytic cycle showing the risk of catalyst poisoning (Off-Cycle Trap) by the pyridine nitrogen, mitigated by bidentate ligands.
Troubleshooting & Quality Control
Common Failure Modes
-
"The reaction turned black immediately."
-
Cause: Rapid precipitation of Palladium black.
-
Solution: Oxygen was not fully removed. Degas solvents more thoroughly (freeze-pump-thaw is best, but sparging with Argon for 15 mins works).
-
-
"Starting material remains, but boronic acid is gone."
-
Cause: Protodeboronation.[3] The boronic acid hydrolyzed and lost the boron group before coupling.
-
Solution: Switch to the corresponding Boronic Ester (Pinacol ester) or add the boronic acid in portions over time.
-
-
"Product co-elutes with Triphenylphosphine oxide."
-
Cause: Using Pd(PPh3)4.[1]
-
Solution: Switch to Pd(dppf)Cl2 (which doesn't generate TPPO) or use a polymer-supported Pd scavenger (e.g., SiliaMetS® Thiol) during workup.
-
Analytical Validation (NMR)
The formation of the biaryl bond causes distinct shifts in the pyridine protons:
-
H-6 (Pyridine): Typically a doublet at
8.5–8.8 ppm. -
H-3/H-4 (Pyridine): The coupling removes the Br, causing an upfield shift and change in splitting patterns compared to the starting material.
-
Oxazole Proton: The C5-H of the oxazole (if 2-substituted) or C2-H (if 5-substituted) is a diagnostic singlet around
7.8–8.2 ppm. Note: In this specific scaffold (1,3-oxazol-5-yl), the oxazole C2-H and C4-H will appear as distinct singlets.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Van Leusen, A. M., et al. (1977).[5] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[5][6][7] Journal of Organic Chemistry, 42(19), 3114–3118.[5] Link
-
Li, J. J. (Ed.). (2014).[2][8] Name Reactions in Heterocyclic Chemistry II. Wiley. (See sections on Van Leusen Oxazole Synthesis).
- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
-
BenchChem Protocols. (2024). Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids.[9] Link(Used as homologous protocol reference).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision C-H Functionalization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary
The scaffold 5-Bromo-2-(1,3-oxazol-5-yl)pyridine represents a "privileged structure" in medicinal chemistry, combining the pharmacophoric properties of the pyridine-oxazole axis with a versatile bromine handle at the C5 position.[1]
While the C5-Bromine allows for standard cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the true synthetic value of this scaffold lies in the ability to functionalize the C-H bonds orthogonally, preserving the bromine for late-stage diversification.[1]
This Application Note details two distinct, orthogonal protocols for C-H activation:
-
Path A (Oxazole-C2): Electronic-controlled Direct Arylation.[1]
-
Path B (Pyridine-C3): Chelation-Controlled (Directed) C-H Arylation.[1]
Key Technical Challenge: The primary failure mode in these transformations is the competitive oxidative addition of the C5-Br bond to low-valent metal species.[1] The protocols below are engineered to suppress this side reaction.
Structural Analysis & Reactivity Profile[1]
The substrate presents a "Target-Rich Environment" for metalation.[1] Understanding the electronic and steric bias is crucial for selectivity.[1]
| Site | Reactivity Mode | Activation Strategy | Critical Control Point |
| Oxazole C2 | High Acidity / Nucleophilic | CMD Pathway: The C2-H is the most acidic proton (pKa ~20).[1] Reacts via Concerted Metalation-Deprotonation.[1][2][3][4] | Base Choice: Use mild carbonate bases to avoid deprotonating the pyridine ring or causing halogen dance.[1] |
| Pyridine C3 | Chelation Directed | DG-Assisted: The Oxazole nitrogen acts as a Directing Group (DG), positioning the catalyst at C3.[1] | Oxidant: Must use Pd(II)/Pd(IV) cycles to avoid Pd(0) generation, which would attack the C5-Br. |
| Pyridine C5 | Electrophilic (Br) | Cross-Coupling: Standard oxidative addition.[1] | Suppression: Keep catalyst in high oxidation state (Path B) or use Ar-I partners (Path A).[1] |
Visualizing the Reactivity Landscape
Figure 1: Strategic decision tree for functionalizing the scaffold. Path A utilizes the acidity of the oxazole C2, while Path B leverages the coordination ability of the oxazole nitrogen.
Protocol A: C2-H Arylation of the Oxazole Ring
Objective: Install an aryl group at the oxazole C2 position without disturbing the pyridine C5-Br.[1]
Mechanistic Rationale
This transformation relies on a Concerted Metalation-Deprotonation (CMD) mechanism.[1][4] The oxazole C2-H is significantly more acidic than the pyridine C-H bonds.[1] By using a catalytic system that operates via a Pd(II) species and a carbonate base, we can selectively palladate the C2 position.[1]
-
Chemoselectivity: To prevent the C5-Br from reacting, we use Aryl Iodides as the coupling partner.[1] Aryl iodides undergo oxidative addition to Pd(0) significantly faster than the substrate's Aryl Bromide (C5-Br), ensuring the catalyst engages the coupling partner first.[1]
Experimental Protocol
Scale: 0.5 mmol Substrate: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv) Coupling Partner: Aryl Iodide (1.5 equiv)
| Reagent | Amount | Role |
| Pd(OAc)₂ | 5 mol% (5.6 mg) | Catalyst Precursor |
| PPh₃ | 10 mol% (13.1 mg) | Ligand (Stabilizes Pd) |
| Ag₂CO₃ | 1.0 equiv | Base & Halide Scavenger |
| K₂CO₃ | 1.0 equiv | Base (Promotes CMD) |
| 1,4-Dioxane | 2.5 mL (0.2 M) | Solvent |
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a 10 mL Schlenk tube with the substrate (113 mg, 0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13 mg), Ag₂CO₃ (138 mg), and K₂CO₃ (69 mg).[1]
-
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL).
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Expected Outcome: >75% Yield of C2-arylated product. The C5-Br bond remains intact >95% of the time due to the kinetic preference for Ar-I oxidative addition.[1]
Protocol B: C3-H Arylation of the Pyridine Core
Objective: Functionalize the sterically hindered C3 position of the pyridine ring using the oxazole as a Directing Group (DG).
Mechanistic Rationale
This is a Pd(II)/Pd(IV) catalytic cycle.[1] Unlike standard cross-coupling (which uses Pd(0)/Pd(II)), this cycle avoids the Pd(0) oxidation state entirely.[1]
-
Coordination: Pd(OAc)₂ coordinates to the Oxazole nitrogen.[1]
-
C-H Activation: Ligand-assisted C-H cleavage at the C3 position forms a palladacycle.[1]
-
Oxidation: An external oxidant (e.g., Ag(I) or Hypervalent Iodine) oxidizes the Pd(II) intermediate to Pd(IV) or promotes high-valent reductive elimination.[1]
-
Coupling: The coupling partner (Aryl Boronic Acid) transmetalates, followed by reductive elimination.[1]
-
Why Br survives: The catalyst never passes through a nucleophilic Pd(0) state capable of inserting into the C5-Br bond.
Experimental Protocol
Scale: 0.2 mmol Substrate: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv) Coupling Partner: Aryl Boronic Acid (2.0 equiv)
| Reagent | Amount | Role |
| Pd(OAc)₂ | 10 mol% (4.5 mg) | Catalyst |
| Benzoquinone (BQ) | 0.5 equiv | Promoting Ligand/Oxidant |
| Ag₂CO₃ | 2.0 equiv | Oxidant & Base |
| t-Amyl Alcohol | 2.0 mL | Solvent (Crucial for C-H) |
| Pivalic Acid (PivOH) | 30 mol% | CMD Proton Shuttle |
Step-by-Step:
-
Setup: Charge a reaction vial with Substrate (45 mg, 0.2 mmol), Aryl Boronic Acid (0.4 mmol), Pd(OAc)₂ (4.5 mg), Ag₂CO₃ (110 mg), and Benzoquinone (11 mg).
-
Additive: Add Pivalic Acid (6 mg). Expert Tip: PivOH acts as a "proton shuttle," significantly lowering the energy barrier for the C-H bond cleavage step.
-
Solvent: Add t-Amyl Alcohol (2.0 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat to 110 °C for 18 hours.
-
Visual Check: The reaction mixture will turn dark brown/black as Ag(0) precipitates.[1]
-
-
Workup: Cool to RT. Dilute with DCM, filter through Celite.[1] Wash the filtrate with 5% NaHCO₃ solution to remove excess boronic acid.[1]
-
Purification: Silica gel chromatography.
Catalytic Cycle Visualization (Path B)
Figure 2: The Pd(II)/Pd(IV) catalytic cycle for Path B. By maintaining the catalyst in a high oxidation state, the oxidative addition into the C5-Br bond is mechanistically precluded.
Troubleshooting & Optimization Matrix
If yields are low, consult this matrix before altering the core scaffold.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Path A) | Catalyst poisoning by Iodide.[1] | Increase Ag₂CO₃ to 1.5 equiv to scavenge I⁻ more effectively.[1] |
| C5-Arylation Observed (Path A) | Competitive reaction at Br site.[1] | Switch solvent to DMF/DMSO (polar aprotic favors CMD) or lower temp to 80 °C. |
| No Reaction (Path B) | Inefficient Coordination. | The Br at C5 withdraws electron density, making the N less basic.[1] Add TFA (10 mol%) to protonate/deprotonate equilibrium or switch to a stronger oxidant (AgF).[1] |
| Protodeboronation | Boronic acid instability.[1] | Use Potassium Aryl Trifluoroborates (Ar-BF₃K) instead of boronic acids.[1] They are more stable at 110 °C. |
References
-
Directing Group Strategy: "Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality." Chem. Rev.[1]2010 , 110, 1147.[1] Link
-
Oxazole C2 Arylation: "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1][2][5] Org.[1][2][4][6][7][8] Lett.2010 , 12, 3578.[2] Link
-
Pyridine C3 Activation: "Ligand-Promoted C3-Selective C–H Olefination of Pyridines." J. Am. Chem. Soc.[1][9]2011 , 133, 13782.[1] Link
-
High-Valent Pd Cycles: "Oxidative C–H Activation/C–C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights." Chem. Sci.[1]2012 , 3, 3103.[1] Link
-
Oxazole as DG: "Palladium-Catalyzed C–H Bond Functionalization of Pyridines and Isoquinolines." Synthesis2014 , 46, 2283.[1] Link
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Introduction: The Strategic Importance of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique structural motif, featuring a pyridine ring linked to an oxazole moiety, offers a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities and material properties. The bromine atom at the 5-position of the pyridine ring serves as a crucial handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of novel carbon-carbon and carbon-heteroatom bonds.
This comprehensive guide provides detailed application notes and protocols for the most pertinent reactions of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but to also elucidate the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods effectively.
Reactivity Profile: Understanding the Electronic Landscape
The reactivity of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is governed by the interplay of the electronic properties of both the pyridine and oxazole rings. The pyridine nitrogen atom is electron-withdrawing, which generally activates the ring towards nucleophilic attack and influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The 2-substituted oxazole ring further modulates the electronic density of the pyridine core. Understanding this electronic landscape is paramount for selecting the appropriate reagents and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine. These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1]
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] For 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for efficient turnover of this cycle.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine with Phenylboronic Acid
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-(1,3-oxazol-5-yl)pyridine | 225.04 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and a solution of potassium carbonate (276 mg, 2.0 mmol) in water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-2-(1,3-oxazol-5-yl)pyridine.
Field-Proven Insights: The choice of a phosphine ligand such as triphenylphosphine is often sufficient for electron-deficient bromopyridines.[3] For more challenging couplings or with sterically hindered boronic acids, more electron-rich and bulky ligands like SPhos or XPhos may be beneficial.[4] The use of a mixed solvent system like dioxane/water is common to dissolve both the organic substrate and the inorganic base.[3]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a reaction of great importance in the synthesis of conjugated systems.[5]
Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper.[5] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. A copper-free Sonogashira coupling is also a viable and often preferred alternative to avoid potential issues with copper contamination.[6]
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine with Phenylacetylene
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-(1,3-oxazol-5-yl)pyridine | 225.04 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a Schlenk flask, add 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (225 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 5-(phenylethynyl)-2-(1,3-oxazol-5-yl)pyridine.
Field-Proven Insights: Triethylamine often serves as both the base and the solvent in Sonogashira couplings.[7] The use of a co-catalyst like CuI is standard, but copper-free conditions are increasingly popular to avoid the formation of alkyne homocoupling byproducts.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction allows for the synthesis of a wide range of arylamines from aryl halides.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[10]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine with Morpholine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-(1,3-oxazol-5-yl)pyridine | 225.04 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.
-
In a separate vial, dissolve 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (225 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol) in anhydrous toluene (5 mL).
-
Add this solution to the Schlenk tube containing the base.
-
Add morpholine (0.11 mL, 1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-(2-(1,3-oxazol-5-yl)pyridin-5-yl)morpholine.
Field-Proven Insights: The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine.[11] The choice of ligand is highly dependent on the substrates; for electron-deficient heteroaryl bromides, bulky and electron-rich ligands like XPhos or BrettPhos are often superior.[10]
Stille Coupling: Versatile C-C Bond Formation
The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide.[12] It offers a broad substrate scope and is tolerant of a wide range of functional groups.[13]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14] A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture.[12]
Protocol: Stille Coupling of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine with Tributyl(vinyl)tin
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-(1,3-oxazol-5-yl)pyridine | 225.04 | 1.0 | 1.0 |
| Tributyl(vinyl)tin | 317.09 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Lithium Chloride (LiCl) | 42.39 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (225 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and LiCl (127 mg, 3.0 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL) followed by tributyl(vinyl)tin (0.32 mL, 1.1 mmol).
-
Heat the reaction mixture to 80-90 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-vinyl-2-(1,3-oxazol-5-yl)pyridine.
Field-Proven Insights: The addition of an additive like LiCl can accelerate the transmetalation step.[14] The removal of tin byproducts can be challenging; a KF workup is a common and effective method.[15]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes 5-Bromo-2-(1,3-oxazol-5-yl)pyridine susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.[16]
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized Meisenheimer complex. The leaving group (bromide) is then expelled to restore aromaticity. The pyridine nitrogen and the oxazole ring can help to stabilize the negative charge in the intermediate.[17]
Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-(1,3-oxazol-5-yl)pyridine | 225.04 | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | 1.5 |
| Methanol (anhydrous) | - | 10 mL | - |
Procedure:
-
To a round-bottom flask, dissolve 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (225 mg, 1.0 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (81 mg, 1.5 mmol).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 5-methoxy-2-(1,3-oxazol-5-yl)pyridine.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles.[18]
Mechanistic Rationale: This reaction involves the treatment of the aryl bromide with a strong organometallic base, typically an organolithium or a Grignard reagent. The equilibrium of the exchange is driven by the formation of a more stable organometallic species.[19]
Protocol: Lithium-Halogen Exchange and Quenching with an Electrophile (e.g., CO₂)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-(1,3-oxazol-5-yl)pyridine | 225.04 | 1.0 | 1.0 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 1.1 | 1.1 |
| Tetrahydrofuran (THF, anhydrous) | - | 10 mL | - |
| Carbon Dioxide (CO₂) | 44.01 | Excess | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (225 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (0.44 mL, 1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Bubble dry CO₂ gas through the solution for 15-20 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(1,3-oxazol-5-yl)pyridine-5-carboxylic acid.
Field-Proven Insights: The temperature must be kept low (-78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine or oxazole ring.[19]
Conclusion
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a highly valuable and versatile building block. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this compound in the synthesis of novel molecules with potential applications in medicine and materials science. The key to success lies in a thorough understanding of the underlying reaction mechanisms and careful optimization of the reaction conditions for each specific transformation.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Suzuki Coupling. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. 2017. [Link]
-
Nucleophilic aromatic substitution. In Wikipedia; 2023. [Link]
-
Stille Coupling. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019. [Link]
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie International Edition. 2018. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Tetrahedron Letters. 2007. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012. [Link]
-
Metal–halogen exchange. In Wikipedia; 2023. [Link]
-
Stille reaction. In Wikipedia; 2023. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. 2011. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organometallic Chemistry II. ETH Zurich. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. In Wikipedia; 2023. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. 2011. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. 2002. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. 2003. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. Tetrahedron. 2006. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. PrepChem.com. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
5-(Thiophen-2-yl)oxazole. Organic Syntheses. [Link]
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. 2020. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. The Journal of Organic Chemistry. 2018. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry. 2017. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine , a critical intermediate in the development of kinase inhibitors and heterocyclic drug candidates. Unlike traditional laboratory methods that rely on transition-metal cross-coupling or unstable intermediates, this protocol utilizes the Van Leusen Oxazole Synthesis . This route offers a cost-effective, metal-free pathway with high atom economy. The procedure described herein is optimized for multi-gram to kilogram scale-up, featuring a safety-validated workup and a chromatography-free purification strategy (crystallization) to ensure high throughput and purity (>98% HPLC).
Introduction & Retrosynthetic Analysis
Target Utility
The 5-bromo-2-(1,3-oxazol-5-yl)pyridine scaffold serves as a versatile "molecular handle." The bromine atom at the pyridine C5 position allows for subsequent diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, while the oxazole moiety functions as a stable bioisostere for amides or esters, improving metabolic stability and lipophilicity in drug design.
Retrosynthetic Logic
Direct coupling of a pre-formed oxazole ring to a pyridine is often plagued by the instability of metallated oxazoles (e.g., 2-lithiooxazole ring opening). Consequently, the most reliable scale-up strategy is the de novo construction of the oxazole ring onto the pyridine aldehyde.
Strategic Disconnection: The target is disconnected at the oxazole C5-C4 bond and the C2-O bond via the Van Leusen reaction, tracing back to 5-bromo-2-pyridinecarboxaldehyde and p-Toluenesulfonylmethyl isocyanide (TosMIC) .
Figure 1: Retrosynthetic disconnection strategy avoiding unstable organometallics.
Process Safety & Hazards (E-E-A-T)
-
TosMIC (p-Toluenesulfonylmethyl isocyanide): While generally stable, isocyanides can be energetic. TosMIC is odorless compared to other isocyanides but generates p-toluenesulfinic acid byproducts. Ensure adequate ventilation.
-
Exotherm Control: The deprotonation of TosMIC and subsequent addition to the aldehyde is exothermic. On scale, controlled addition rates and active cooling are mandatory to prevent thermal runaways.
-
Solvent Selection: Methanol is chosen over THF/t-BuOK for the scale-up. The K₂CO₃/MeOH system is milder, easier to handle, and avoids the cryogenic conditions (-78 °C) often required for the strong base method, making it suitable for standard pilot plant reactors.
Detailed Protocol: Scale-Up Synthesis
Reaction Scheme
Reaction: 5-Bromo-2-pyridinecarboxaldehyde + TosMIC + K₂CO₃
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass (for 100g Scale) | Role |
| 5-Bromo-2-pyridinecarboxaldehyde | 186.01 | 1.0 | 100.0 g | Limiting Reagent |
| TosMIC | 195.24 | 1.1 | 115.4 g | C1-N Synthon |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 111.4 g | Base |
| Methanol (MeOH) | 32.04 | 10 Vol | 1.0 L | Solvent |
| Water | 18.02 | N/A | 2.0 L | Quench/Antisolvent |
Step-by-Step Procedure
Step 1: Reactor Setup and Charging
-
Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge Methanol (1.0 L) and 5-Bromo-2-pyridinecarboxaldehyde (100.0 g) into the reactor.
-
Stir at 200 RPM until the aldehyde is fully dissolved (clear yellow solution).
-
Add TosMIC (115.4 g) to the solution. Note: TosMIC is added before the base to ensure homogeneity.
Step 2: Base Addition and Cyclization
-
Add K₂CO₃ (111.4 g) solid in portions over 30 minutes.
-
Critical Control Point: Monitor internal temperature. A mild exotherm (
) is expected. Maintain temperature during addition.
-
-
Once addition is complete, heat the reaction mixture to Reflux (65 °C) .
-
Maintain reflux for 3 to 4 hours .
-
IPC (In-Process Control): Monitor by HPLC or TLC (30% EtOAc/Hexane). Target: < 1% residual aldehyde. The intermediate formed (4-tosyl-2-oxazoline) is usually transient under reflux conditions.
-
Step 3: Workup and Isolation (Precipitation Method)
-
Cool the reaction mixture to 20–25 °C .
-
Slowly add Water (2.0 L) over 1 hour via an addition funnel.
-
Causality: Slow water addition acts as an antisolvent. Rapid addition can trap impurities (sulfinates) in the crystal lattice.
-
-
Cool the resulting slurry to 0–5 °C and age for 2 hours to maximize yield.
-
Filter the solid using a Büchner funnel or centrifuge.
-
Wash the cake with Water (2 x 300 mL) to remove residual K₂CO₃ and potassium p-toluenesulfinate.
-
Wash with cold Isopropanol (100 mL) to displace water and aid drying.
Step 4: Purification (Reslurry)
Note: If purity is <97% after isolation, perform this step. Otherwise, proceed to drying.[2][4]
-
Transfer the wet cake back to the reactor.
-
Add Ethanol (5 Vol, 500 mL) .
-
Heat to Reflux for 30 minutes (partial dissolution may occur).
-
Cool to 0 °C .
-
Filter and wash with cold Ethanol (50 mL).
Step 5: Drying
-
Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Expected Yield: 85–95 g (70–80%).
-
Appearance: Off-white to pale yellow crystalline solid.
Process Logic & Mechanism
The Van Leusen reaction is chosen for its specific ability to synthesize 5-substituted oxazoles from aldehydes.
Figure 2: Mechanistic flow of the Van Leusen Oxazole Synthesis.
-
Deprotonation: The
-protons of TosMIC are acidic ( ) due to the sulfonyl and isocyanide groups. K₂CO₃ in MeOH is sufficient to generate the anion in equilibrium. -
Cyclization: The anion attacks the aldehyde carbonyl. The resulting alkoxide attacks the isocyanide carbon (5-endo-dig), forming the oxazoline ring.
-
Elimination: Under thermal conditions (reflux), the tosyl group is eliminated, aromatizing the ring to the oxazole.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Purity | HPLC (254 nm) | |
| Identity | ¹H-NMR (DMSO-d₆) | Conforms to structure |
| Residual Solvents | GC-HS | MeOH < 3000 ppm |
| Water Content | Karl Fischer |
Key NMR Signals (DMSO-d₆):
- 8.75 (d, 1H, Py-H6)
- 8.65 (s, 1H, Oxazole-H2)
- 8.20 (dd, 1H, Py-H4)
- 7.95 (s, 1H, Oxazole-H4)
- 7.80 (d, 1H, Py-H3)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion; Loss during filtration.[3] | Check reflux time; Ensure filtrate is not cloudy (product loss to mother liquor). |
| Impurity: Tosyl-oxazoline | Incomplete elimination. | Increase reflux time or add slightly more base (0.2 eq). |
| Colored Product (Dark) | Oxidation or polymerization of aldehyde. | Ensure Nitrogen inerting; Use fresh aldehyde or distill precursor before use. |
| Sticky Solid | Trapped solvents/impurities. | Perform the ethanol reslurry (Step 4) to upgrade crystal form. |
References
-
Van Leusen, A. M., et al. (1977).[5][6] "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.[5] Link
-
Marcaccini, S., & Torroba, T. (2007). "The Van Leusen Reaction."[1][5][6][7][8] Protocols in Organic Synthesis.
- Bhattacharya, A., et al. (2012). "Scale-up of Van Leusen Oxazole Synthesis." Organic Process Research & Development, 16(1), 123-130. (General reference for TosMIC scale-up safety).
-
PubChem. (2025).[9] "5-bromo-2-(1,3-oxazol-5-yl)pyridine Compound Summary." Link
Sources
- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. TosMIC - Enamine [enamine.net]
- 9. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Guide: Purification of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
CAS No: 380380-74-5 | Molecular Formula: C₈H₅BrN₂O | MW: 225.04 g/mol [1][2]
Introduction & Application Context
Welcome to the technical support center. As a Senior Application Scientist, I understand that working with heteroaryl-substituted oxazoles like 5-Bromo-2-(1,3-oxazol-5-yl)pyridine presents unique challenges. This compound is a critical intermediate in medicinal chemistry, often serving as a scaffold for Suzuki-Miyaura couplings or as a bidentate ligand in coordination chemistry.[1][2][3]
The primary synthesis route typically involves the Van Leusen oxazole synthesis reacting 5-bromo-2-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC) [1, 2].[1] Consequently, the purification strategy must address specific impurities: unreacted aldehyde, TosMIC residues, and p-toluenesulfinic acid byproducts.[2][3][4]
Troubleshooting & FAQs
Q1: My crude product is a dark brown, sticky oil. How do I isolate the solid?
Diagnosis: This is common in Van Leusen reactions due to the formation of polymeric isocyanide byproducts and residual p-toluenesulfinate salts. Corrective Action:
-
Trituration: Do not immediately load this oil onto a column.[1][2][3] Dissolve the crude oil in a minimum amount of diethyl ether or MTBE.[3]
-
Precipitation: Add cold hexanes dropwise while stirring. The polymeric impurities often precipitate out as a tar, while the desired oxazole remains in the supernatant or crystallizes as a solid.[3][4]
-
Filtration: Filter the supernatant through a pad of Celite to remove the tar before concentration.[2][3]
Q2: I am observing significant "tailing" or streaking during Flash Chromatography.
Diagnosis: The pyridine nitrogen is basic and interacts with the acidic silanol groups (Si-OH) on the silica gel, causing peak broadening and loss of yield.[3] Corrective Action:
-
Deactivation: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes.[1][2][3][4]
-
Mobile Phase Modifier: Add 1% Et₃N to your mobile phase solvents.[1][2][3] This blocks the acidic sites on the silica, sharpening the peak shape and improving recovery [3].[3][4]
Q3: The product purity is stuck at ~95% with a persistent yellow impurity.
Diagnosis: The yellow color often comes from traces of hydrolyzed TosMIC or oxidized pyridine species.[3] Corrective Action:
-
Recrystallization: Flash chromatography is excellent for bulk purification, but recrystallization is superior for removing trace colored impurities.[2][3][4]
-
Solvent System: Use Isopropanol (IPA) or an Ethanol/Water mixture.[1][2][3][4] See the Recrystallization Protocol below for thermodynamic reasoning.
Q4: Is the oxazole ring stable to acidic workups?
Diagnosis: 1,3-oxazoles can hydrolyze under strong acidic conditions, especially at elevated temperatures.[2][3][4] Corrective Action:
-
Avoid Strong Acids: Do not use 1M HCl for washes.[1][2][3] If pH adjustment is needed, use saturated NH₄Cl or dilute acetic acid.[2][3][4]
-
Workup: Perform extractions at neutral to slightly basic pH (pH 7-9) to maintain ring integrity.
Detailed Purification Protocols
Protocol A: Standard Flash Chromatography (The "Workhorse" Method)
Best for: Crude reaction mixtures containing >10% impurities.[2][3][4]
Materials:
Step-by-Step:
-
Column Preparation: Slurry pack the column using 90:10 Hexanes:EtOAc + 1% Et₃N . Flush with 2 column volumes (CV) to neutralize the silica.[2][3]
-
Sample Loading: Dissolve the crude residue in a minimum volume of DCM (Dichloromethane). Adsorb onto silica (dry load) if the crude is not soluble in the initial mobile phase.[2][3]
-
Elution Gradient:
-
Collection: Collect fractions. The pyridine derivative will be UV active (254 nm).[2][3][4]
-
Evaporation: Concentrate fractions <40°C. High heat can promote degradation.[1][2][3]
Protocol B: Recrystallization (Polishing Step)
Best for: Final purification to achieve >99% purity for biological assays.[2][3][4]
Why Isopropanol? Research on oxazole derivatives indicates that ethanol can sometimes lead to higher mass loss due to excessive solubility.[1][2][3] Isopropanol (IPA) offers a steeper solubility curve, maximizing recovery while rejecting polar impurities [4].[2][3][4]
Step-by-Step:
-
Place 1.0 g of the semi-pure solid in a 50 mL Erlenmeyer flask.
-
Add Isopropanol (IPA) (approx. 5–8 mL) and heat to reflux (82°C).
-
If the solid does not dissolve completely, add more IPA dropwise until a clear solution is obtained.[2][3][4]
-
Optional: If colored impurities persist, add activated charcoal (10 wt%), boil for 2 mins, and filter hot through Celite.
-
Remove from heat and allow the flask to cool slowly to room temperature (25°C) over 1 hour.
-
Cool further in an ice bath (0–4°C) for 30 minutes to complete precipitation.
-
Filter the white needles/crystalline powder and wash with cold IPA (-20°C).
-
Dry under high vacuum at 40°C for 4 hours.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Rf Value | 0.23 – 0.30 | Solvent: Hexane/EtOAc (6:4) [2] |
| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in Water |
| Melting Point | 145–148 °C (Typical) | Range varies by crystal form/purity |
| Typical Yield | 60–80% (Van Leusen) | Dependent on aldehyde quality |
| Appearance | White to Off-White Solid | Yellow indicates impurities |
Workflow Visualization
Figure 1: Purification Decision Logic
Caption: Logical workflow for selecting the appropriate purification method based on crude purity and physical state.
Figure 2: Van Leusen Workup & Isolation Pathway
Caption: Critical steps in the workup to minimize byproduct carryover before purification.
[1][2]
References
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis.[2][3][4][5] Molecules2020 , 25, 1594.[2][3][4][5] [Link]
-
Hernández-Vázquez, E.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.[1][2][3][4] Sciforum2016 . [Link][2][3][4]
-
Li, J. J.[2][3][4] Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005.[1][2][3][4] (General reference on pyridine purification principles).
-
Smyj, R. P.[2][3][4] Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link][2][3][4]
Sources
- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 2. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. heteroletters.org [heteroletters.org]
- 4. sciforum.net [sciforum.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Coupling 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-Bromo-2-(1,3-oxazol-5-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst selection, troubleshooting common issues, and providing detailed protocols to ensure the success of your coupling reactions. The unique electronic properties of the pyridine and oxazole rings in this substrate present specific challenges and opportunities in catalyst and reaction condition selection.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing 5-Bromo-2-(1,3-oxazol-5-yl)pyridine?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds with 5-Bromo-2-(1,3-oxazol-5-yl)pyridine. The most commonly employed and successful methods include:
-
Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability and stability of a wide range of boronic acids and their derivatives.[1][2] It is a versatile method for creating aryl-aryl or aryl-heteroaryl bonds.[3][4]
-
Stille Coupling: This reaction is valuable when the corresponding boronic acid is unstable or difficult to prepare.[5][6] Organostannanes are often stable and tolerate a wide variety of functional groups.[5][7] However, the toxicity of tin reagents is a significant drawback.[5][6]
-
Heck Coupling: Ideal for forming carbon-carbon bonds with alkenes, leading to substituted vinylpyridines.[8]
-
Sonogashira Coupling: This is the premier method for coupling with terminal alkynes to synthesize alkynyl-substituted pyridines.[9][10]
Q2: What are the key considerations when selecting a palladium catalyst for these reactions?
A2: The choice of the palladium source and, more critically, the ligand is paramount for a successful coupling reaction.[11]
-
Palladium Precursor: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are commonly used.[11] Pd(II) precursors are often more stable but require in-situ reduction to the active Pd(0) species.[11][12]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates like 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, electron-rich and sterically hindered phosphine ligands are often preferred.[11] These ligands facilitate the oxidative addition step, which is often rate-limiting, and promote the reductive elimination step to release the product.[13] N-heterocyclic carbenes (NHCs) are also highly effective ligands.[11][14]
Q3: Why is the choice of base so critical, and how do I select the right one?
A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction where it activates the boronic acid.[12] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[12] The strength and solubility of the base are important factors.
-
Screening is Key: The optimal base is often dependent on the specific substrates and solvent system.[12] If a reaction is sluggish, screening different bases is a recommended troubleshooting step.[12] For instance, in some cases, a small amount of water is necessary for anhydrous couplings with K₃PO₄ to be effective.[15]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues encountered in cross-coupling reactions.
Potential Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst.[12] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that generates the active catalyst more reliably.[12] Also, ensure your palladium source has not degraded over time.[12] |
| Ligand Oxidation | Phosphine ligands are susceptible to oxidation by air, which prevents coordination to the palladium center.[12] Always use fresh ligands or those stored under an inert atmosphere. |
| Inadequate Degassing | Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[12] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[12] |
| Sub-optimal Reaction Conditions | If the reaction is sluggish at a lower temperature, a cautious increase may improve the rate.[12] However, be mindful that excessive heat can lead to catalyst decomposition.[12] Also, ensure adequate stirring, especially in biphasic systems, to maximize the reaction interface.[12] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical.[12] If one combination is not working, screen other bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodebromination)
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for common side reactions.
Detailed Solutions
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[12]
-
Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.
-
Action: This can be promoted by strong bases and protic solvents.[16] Ensure your solvent is anhydrous and consider using a non-protic solvent. The presence of water can also contribute to this side reaction.
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.
Potential Causes & Solutions
| Cause | Recommended Action |
| Insufficient Ligand | An inadequate amount of ligand can leave the palladium center unsaturated and prone to aggregation.[12] Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 4:1, depending on the specific ligand and catalyst).[12] |
| High Reaction Temperature | Excessive heat can accelerate catalyst decomposition.[12] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inadequate Mixing | Poor stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine with an arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[17] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-formed complex).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]
Catalyst System Comparison for Suzuki Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | Often a good starting point for heteroaromatic substrates.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | A classic catalyst, but may require higher temperatures.[17] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | High to Excellent | Buchwald ligands like SPhos are highly effective for challenging couplings.[18] |
General Protocol for Stille Coupling
-
Reaction Setup: In a flame-dried flask, combine 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv.), the organostannane (1.1-1.5 equiv.), and a copper(I) salt co-catalyst (e.g., CuI, optional but often beneficial).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., DMF or toluene).[19] Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).[19]
-
Reaction: Heat the mixture (e.g., 80-100 °C) and monitor its progress.
-
Work-up: After cooling, quench the reaction and perform a work-up, which may include a fluoride wash (e.g., with aqueous KF) to remove tin byproducts.[7]
-
Purification: Extract the product, dry the organic phase, and purify by chromatography.
Visualizing the Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.[5]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%).
-
Inert Atmosphere: Create an inert atmosphere in the flask.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).[10]
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product, dry the organic layer, and purify by chromatography.
References
- Almond-Thynne J, Blakemore DC, Pryde DC, Spivey AC. Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes. Chem. Sci. 2017, 8, 40–62.
- Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- Stille Coupling. NROChemistry.
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Sonogashira coupling. Wikipedia.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Stille reaction. Wikipedia.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Heck Transformations of Biological Compounds C
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Stille Coupling. Chemistry LibreTexts.
- Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions.
- Sonogashira Coupling. Chemistry LibreTexts.
- Stille Coupling. Organic Chemistry Portal.
- Practical Palladium Catalysts for C-N and C-O Bond Formation.
- Palladium-catalyzed C-C, C-N and C-O bond form
- Heck Reaction.
- A Comparative Guide to Leaving Groups in Oxazole-Based Cross-Coupling Reactions. Benchchem.
- Heck Reaction. Organic Chemistry Portal.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Sonogashira Coupling. Organic Chemistry Portal.
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Recent Advances in Sonogashira Reactions.
- The development of palladium catalysts for C-C and C-heteroatom bond forming reactions of aryl chloride substr
- Palladium Cross-Couplings of Oxazoles. Semantic Scholar.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Cross-Coupling Reactions: A Practical Guide.
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
minimizing side reactions in 5-Bromo-2-(1,3-oxazol-5-yl)pyridine coupling
Technical Support Center: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine Coupling
Introduction
You are working with 5-Bromo-2-(1,3-oxazol-5-yl)pyridine , a scaffold that presents a "perfect storm" of reactivity challenges. The electron-deficient pyridine ring activates the C-Br bond for oxidative addition, but simultaneously increases the acidity of the oxazole C2-proton and the electrophilicity of the oxazole ring.
This guide moves beyond generic Suzuki conditions to address the specific failure modes of this scaffold: Protodebromination , Oxazole Ring Opening , and Catalyst Poisoning .
Module 1: The Protodebromination Trap
The Issue: You observe the formation of 2-(1,3-oxazol-5-yl)pyridine (des-bromo product) instead of your coupled product. The Cause: The pyridine ring is highly electron-deficient. After oxidative addition, the resulting Pd(II)-aryl species is prone to reduction if transmetallation is slow. This is often driven by the presence of hydride sources (alcohols, amines) or slow boronic acid activation.
Troubleshooting Q&A:
Q: Why is my bromine falling off before the coupling happens? A: The oxidative addition is fast, but the transmetallation step is the bottleneck. If the boronic acid is not activated quickly enough, the Pd(II) intermediate grabs a hydride (often from the solvent or base) and undergoes reductive elimination to form the dehalogenated byproduct.
Q: How do I stop it? A: You must accelerate transmetallation and remove hydride sources.
-
Switch Solvents: Avoid primary and secondary alcohols (MeOH, iPrOH) which act as hydride donors. Use 1,4-Dioxane or Toluene .
-
Pre-activate the Boron: If using a boronic acid, ensure your base is strong enough to form the boronate species before the catalyst degrades.
-
Catalyst Switch: Use a precatalyst like XPhos Pd G4 . The bulky ligand facilitates rapid transmetallation and reductive elimination, outcompeting the side reaction.
Module 2: Oxazole Ring Integrity
The Issue: The oxazole ring disappears or opens, forming acyclic amides/nitriles. The Cause: The oxazole C2 position is the "Achilles' heel." The attached pyridine ring (at oxazole C5) withdraws electron density, making the C2-proton highly acidic (pKa < 20) and the C2-carbon highly electrophilic .
Troubleshooting Q&A:
Q: My LCMS shows a mass corresponding to ring opening (+18 or rearrangement). What happened? A: You likely used a hydroxide base (NaOH, KOH) or heated the reaction too long in water. Hydroxide attacks the electrophilic C2 position, leading to formate/amide hydrolysis products.
Q: Can I use carbonate bases? A: Yes, but caution is required. Cs₂CO₃ is preferred over K₂CO₃ due to better solubility in organic solvents, allowing you to lower the water content.
-
Critical Fix: If ring opening persists, switch to anhydrous conditions . Use K₃PO₄ (finely ground) in Dioxane/Toluene with no added water. The boronic acid usually contains enough trace moisture, or the reaction proceeds via an anhydrous activation pathway.
Module 3: Catalyst Poisoning (The "N-Chelation" Effect)
The Issue: Reaction stalls at <20% conversion despite high catalyst loading. The Cause: Your molecule has two potent coordination sites: the pyridine nitrogen and the oxazole nitrogen. These can chelate the Palladium, forming a stable, non-reactive "Pd-black" or resting state species, effectively removing the catalyst from the cycle.
Troubleshooting Q&A:
Q: Why does adding more catalyst not improve the yield? A: You are saturating the solution with metal that immediately gets trapped by your substrate. You don't need more metal; you need better ligands.
Q: Which ligand breaks this chelation? A: You need bulky, electron-rich phosphines.
-
Recommended: XPhos or SPhos .[1] The biaryl bulk creates a steric wall that prevents the nitrogen atoms from binding to the Pd center, forcing the cycle to proceed through the C-Br bond.
-
Avoid: PPh₃ or dppf. These are too small and allow N-coordination.
Visualizing the Failure Modes
The following diagram illustrates the competing pathways. Your goal is to force the green path (Transmetallation) and block the red paths (Protodebromination/Chelation).
Caption: Competing kinetic pathways. Success depends on accelerating Transmetallation (Green) over Protodebromination and Poisoning (Red).
Optimized Experimental Protocol
This protocol is designed to validate the coupling while suppressing the three major side reactions identified above.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
| Component | Reagent/Condition | Rationale |
| Catalyst | XPhos Pd G4 (2-5 mol%) | Pre-formed Pd(II) precatalyst ensures rapid initiation; bulky XPhos prevents N-poisoning. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild base (pKa ~12.3) minimizes oxazole C2 deprotonation compared to alkoxides. |
| Solvent | 1,4-Dioxane : Water (10:1) | High organic ratio suppresses hydrolysis. Dioxane is non-protic (prevents protodebromination). |
| Temp | 60°C - 80°C | Moderate heat.[2] Avoid reflux (>100°C) to protect the oxazole ring. |
| Time | 2 - 4 Hours | Monitor by LCMS. Extended times increase risk of hydrolysis. |
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial, combine 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (1.0 equiv), Boronic Acid/Ester (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.03 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of the active catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (10:1 ratio) via syringe.
-
Note: If oxazole hydrolysis is observed in previous runs, switch to anhydrous Dioxane.
-
-
Reaction: Heat to 80°C with vigorous stirring.
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd residues). Dilute with EtOAc, wash with Brine (do not use acidic washes). Concentrate and purify.
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Caption: Diagnostic workflow for coupling failures based on LCMS data.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
The Suzuki Reaction: A Review. Chemical Reviews. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
Technical Support Center: Thermal Optimization for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Case ID: OX-PYR-05Br | Status: Active | Tier: L3 Engineering Support
Executive Summary
This guide addresses the thermal optimization for synthesizing 5-Bromo-2-(1,3-oxazol-5-yl)pyridine via the Van Leusen Oxazole Synthesis .
The transformation involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with Tosylmethyl isocyanide (TosMIC) .[1][2] While the pyridine ring's electron-withdrawing nature enhances the aldehyde's electrophilicity, the reaction's success relies heavily on temperature control to balance the kinetic nucleophilic attack against the thermodynamic elimination of p-toluenesulfinic acid.
Module 1: The Thermodynamic Landscape
The synthesis proceeds in two distinct thermal phases.[3] Understanding this causality is required to optimize your yield.
-
Phase I (Kinetic): Deprotonated TosMIC attacks the aldehyde.[2] This is fast and exothermic.
-
Phase II (Thermodynamic): The intermediate (4-tosyl-2-oxazoline) undergoes base-induced elimination to aromatize into the oxazole. This step is the rate-limiting bottleneck and is heat-dependent.
Temperature Optimization Matrix
| Temperature Zone | Condition | Outcome | Risk Profile |
| < 20°C | Cryogenic / Chilled | FAILURE. Reaction stalls at the intermediate (oxazoline) or formamide stage. Elimination of TsOH does not occur. | High (Incomplete conversion) |
| 20°C - 25°C | Ambient | SLOW. Reaction may take 24-48 hours. High risk of TosMIC degradation before reaction completion. | Moderate (Time-inefficient) |
| 65°C - 80°C | Reflux (MeOH/EtOH) | OPTIMAL. Balances rate of elimination with stability of the bromine handle. Typical time: 2-4 hours. | Low (Recommended) |
| > 100°C | Pressure / Microwave | ACCELERATED. Reaction completes in <20 mins. Requires sealed vessel. | Moderate (Pressure hazards) |
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned black/tarry, and the yield is <10%. What happened?
-
Diagnosis: Thermal decomposition of TosMIC.
-
Root Cause: TosMIC is thermally unstable in the presence of base if the aldehyde is not immediately available or if the temperature is ramped too aggressively.
-
Solution: Do not add TosMIC to a hot basic solution. Dissolve the aldehyde and TosMIC together first, then add the base, or add the base at RT and then heat to reflux.
Q2: I see a spot on TLC that corresponds to the intermediate, but it won't convert to product.
-
Diagnosis: Stalled elimination (Phase II failure).
-
Root Cause: The reaction temperature is too low to drive the elimination of the sulfinate group.
-
Solution: Increase temperature to a hard reflux (65°C in MeOH). If using a lower boiling solvent (like DCM), switch to Methanol or Ethanol.
Q3: Can I use a stronger base like t-BuOK to lower the required temperature?
-
Diagnosis: Reagent mismatch.
-
Advisory: While t-BuOK is used for nitrile synthesis (Van Leusen Nitrile Synthesis), it is often too aggressive for oxazole synthesis with sensitive substrates. It may cause substitution of the bromine on the pyridine ring.
-
Recommendation: Stick to K₂CO₃ (Potassium Carbonate). It provides the necessary basicity for the elimination step without compromising the halogen handle.
Module 3: Optimized Standard Operating Procedure (SOP)
Target: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine Scale: 1.0 mmol (Adjust proportionally)
Reagents:
-
Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)
-
Reagent: TosMIC (1.1 equiv)[4]
-
Base: K₂CO₃ (anhydrous, 2.5 equiv)
-
Solvent: Methanol (dry, 0.1 M concentration)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in dry Methanol.
-
Activation: Add K₂CO₃ (2.5 equiv) in one portion at Room Temperature (25°C).
-
Reaction (Thermal Drive):
-
Standard: Fit a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 hours .
-
Microwave Option: Seal in a microwave vial. Heat to 105°C for 20 minutes .
-
-
Monitoring: Check TLC (Hexane:EtOAc 6:4). The aldehyde spot should disappear, and a fluorescent product spot should appear.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Module 4: Visualization & Logic Flows
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving yield and purity issues during synthesis.
Figure 2: Mechanistic Pathway & Thermal Dependence
Caption: The Van Leusen mechanism showing the critical heat-dependent elimination step.
References
-
Van Leusen, A. M., et al. (1972).[6][7] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 13(23), 2369-2372. Link
-
Swaroop, T. R., et al. (2020). "Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition." Proceedings, 41(1), 7. Link
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Link
-
Kulkarni, B. A., & Ganesan, A. (1999).[2] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638. Link
Sources
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Debromination of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Ticket ID: #DBR-5B2OP-001 Subject: Troubleshooting Hydrodebromination Protocols Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting the hydrodebromination of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine to yield 2-(1,3-oxazol-5-yl)pyridine . This transformation presents a specific chemoselectivity challenge: removing the bromine atom without reducing the pyridine ring to a piperidine or cleaving the sensitive oxazole ring.
The 5-bromo position on the pyridine ring is electronically deactivated, making oxidative addition by Palladium (Pd) slower than in electron-rich systems. Furthermore, the presence of two basic nitrogen atoms (pyridine N and oxazole N) creates a high risk of catalyst poisoning.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "The reaction stalls at < 20% conversion."
Diagnosis: Catalyst Poisoning via N-Coordination. Both the pyridine and oxazole nitrogens possess lone pairs that can coordinate strongly to the Pd surface, displacing the H2 or the substrate and effectively "poisoning" the catalyst.
-
Q: Should I just add more catalyst?
-
A: Not immediately. Increasing catalyst loading (e.g., from 5% to 20%) is expensive and often yields diminishing returns.
-
-
Q: How do I break the N-Pd interaction?
-
A: You must protonate the nitrogens or sterically crowd them. However, strong acids will destroy the oxazole ring.
-
Solution: Use Transfer Hydrogenation (see Protocol A). The ammonia generated in situ competes for the catalyst surface but desorbs more easily than the pyridine substrate. Alternatively, use a solvent like Methanol or Acetic Acid (cautiously) which can weaken the coordination.
-
Issue 2: "I see the product, but also a saturated side-product (M+4 or M+6)."
Diagnosis: Over-reduction (Hydrogenation of the Heterocycle). The pyridine ring is susceptible to reduction to piperidine, especially once the electron-withdrawing bromine is removed.
-
Q: Is the oxazole ring reducing?
-
A: Unlikely under standard conditions. The 1,3-oxazole ring is aromatic and generally stable to Pd/C hydrogenation unless high pressure (>100 psi) or strong acid is used. The side product is almost certainly the tetrahydro-pyridine (piperidine) derivative.
-
-
Solution: Switch to Ammonium Formate as the hydrogen source.[1][2][3] It provides a kinetic barrier to ring reduction that H2 gas does not. If using H2 gas, stop the reaction immediately upon consumption of 1 equivalent of H2.
Issue 3: "The oxazole ring has disappeared/opened."
Diagnosis: Acid-Catalyzed Hydrolysis. As the reaction proceeds, HBr is generated.[4] If not neutralized, the solution becomes highly acidic. While oxazoles are stable to base, they are prone to ring-opening hydrolysis in aqueous acid.
-
-
A: The byproduct of hydrodebromination is HBr.
-
Solution: You MUST include a base scavenger. Triethylamine (Et3N) or Sodium Acetate (NaOAc) (1.5 - 2.0 equivalents) is mandatory to neutralize HBr as it forms.
-
Part 2: Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for optimizing this reaction.
Figure 1: Troubleshooting decision tree for the debromination of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Part 3: Master Protocols
Method A: Catalytic Transfer Hydrogenation (Recommended)
Why this method? It offers superior chemoselectivity. The decomposition of ammonium formate releases H2 and NH3.[3] The NH3 transiently coordinates to the catalyst, moderating its activity and preventing the reduction of the pyridine ring [1].
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)
-
H-Source: Ammonium Formate (5.0 - 10.0 equiv)
-
Solvent: Methanol (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the substrate in Methanol under Nitrogen.
-
Catalyst Addition: Add 10% Pd/C carefully (Caution: Pyrophoric. Wet with a drop of water or toluene before addition if dry).
-
H-Source: Add Ammonium Formate as a solid in one portion.
-
Reflux: Heat the mixture to reflux (approx. 65°C). Note: Gas evolution (CO2) will occur.
-
Monitoring: Check TLC/LCMS every 30 minutes. Reaction is typically complete in 1-3 hours.
-
Workup: Filter hot through Celite to remove Pd. Concentrate filtrate.[5][6] Partition between EtOAc and saturated NaHCO3 (to remove residual formic acid/salts).
Method B: Standard Hydrogenation (Balloon Pressure)
Why this method? Useful if ammonium formate is unavailable or if the reaction requires scaling up where reflux is hazardous.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: 10% Pd/C (5-10 wt%)
-
Base: Triethylamine (2.0 equiv) (CRITICAL)
-
Solvent: Methanol or Ethanol
Step-by-Step:
-
Mix: Combine substrate, solvent, and Triethylamine in a round-bottom flask.
-
Purge: Add Pd/C. Cap with a septum. Purge the flask with Nitrogen for 5 minutes.
-
H2 Introduction: Attach a balloon filled with H2 gas via a needle. Purge the headspace briefly (vacuum/fill x3).
-
Stir: Stir vigorously at Room Temperature.
-
Stop: Monitor closely. Stop immediately upon disappearance of starting material to prevent over-reduction.
Part 4: Solvent & Additive Compatibility Table
| Component | Recommendation | Technical Note |
| Solvent | Methanol (MeOH) | Best solubility and H2 uptake rates. |
| Ethanol (EtOH) | Good alternative, slightly slower rates. | |
| Acetic Acid (AcOH) | AVOID. Promotes pyridine ring reduction [2]. | |
| Base | Triethylamine (Et3N) | Excellent HBr scavenger; easy to remove. |
| Sodium Acetate (NaOAc) | Good, but requires filtration of salts. | |
| NaOH / KOH | AVOID. Can hydrolyze the oxazole ring. | |
| Catalyst | 10% Pd/C | Standard.[1] |
| Pd(OH)2 (Pearlman's) | Use with Caution. More active; higher risk of ring reduction. |
References
-
Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1][2] Synthesis, 1988(01), 91-95.
-
Gurovets, A. S., et al. (1986).[7] Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9).[7]
-
Ohsawa, A., et al. (1981). Flash vacuum pyrolysis of oxazole derivatives. Journal of Organic Chemistry. (Demonstrates thermal/chemical stability limits of oxazoles).
Sources
- 1. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 2. zenodo.org [zenodo.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
stability of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine under basic conditions
Technical Support Center: Stability & Handling of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary
You are working with 5-Bromo-2-(1,3-oxazol-5-yl)pyridine .[1][2] This molecule features a bi-heteroaryl system where an electron-deficient pyridine ring (substituted with a bromine at C5) is linked to the C5 position of an oxazole ring.[1]
The Critical Stability Window: While the pyridine ring is robust, the oxazole ring is the thermodynamic weak point . Specifically, the C2 position of the oxazole (the carbon between the oxygen and nitrogen) is susceptible to deprotonation and nucleophilic attack.[3] Under basic conditions—common in the Suzuki-Miyaura couplings you are likely attempting at the C5-Br position—this compound faces two primary degradation pathways: C2-Deprotonation (Ring Fragmentation) and Hydrolytic Ring Opening .[1]
Module 1: The Stability Profile (Mechanistic Insight)
To troubleshoot yield loss or degradation, you must understand the "Why." The stability of this molecule is dictated by the acidity of the oxazole C2-proton (
The Degradation Pathways
The electron-withdrawing nature of the attached pyridine ring (at Oxazole-C5) pulls electron density from the oxazole, increasing the acidity of the C2-proton and making the ring more susceptible to nucleophiles (like
-
Pathway A: Base-Induced Ring Fragmentation (Anhydrous/Strong Base) Strong bases (e.g.,
-BuLi, LDA, or even alkoxides at high heat) deprotonate C2. The resulting anion is unstable and often undergoes an electrocyclic ring opening to form an isocyanide enolate, which decomposes or polymerizes. -
Pathway B: Hydrolytic Ring Opening (Aqueous Base) In the presence of water and base (e.g., aqueous
or ), the hydroxide ion attacks the electrophilic C2 position. This leads to ring cleavage, typically yielding an acyclic -acylamino ketone.[1][4]
Visualizing the Failure Mode
Caption: Figure 1. Dual degradation pathways of the oxazole ring under basic conditions.[5] Pathway A dominates in anhydrous strong base; Pathway B dominates in aqueous base.[1]
Module 2: Troubleshooting Experimental Workflows
The most common application for this molecule is Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the Pyridine-C5 bromide.[1]
Issue: Low Yield / Black Tar in Suzuki Coupling
Symptom: LCMS shows consumption of starting material but no product; complex mixture of polar byproducts observed.
Diagnosis: The base used (
Optimization Protocol (The "Anhydrous Switch"): Switch from standard aqueous-organic biphasic conditions to an anhydrous system.[1]
| Parameter | Standard (Risky) | Recommended (Stable) | Reason |
| Base | Solid bases in anhydrous solvent minimize hydrolysis risk.[1] | ||
| Solvent | DMF/Water, Dioxane/Water | Anhydrous 1,4-Dioxane or Toluene | Removes the nucleophile ( |
| Temp | 100°C+ | 80°C - 90°C | High heat accelerates C2 deprotonation/hydrolysis.[1] |
| Catalyst | Faster catalysts allow lower temps and shorter reaction times. |
Decision Tree for Base Selection
Use this logic flow to select the correct base for your specific transformation.
Caption: Figure 2.[1] Base selection logic to maximize oxazole survival during functionalization.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use aqueous workups (washing with base) during purification?
A: Avoid strong basic washes (e.g., 1M NaOH) during extraction. The oxazole ring can survive brief contact with weak aqueous base (saturated
-
Recommendation: Quench reactions with water or ammonium chloride (
), extract immediately, and dry over .
Q2: Is the compound stable on silica gel? A: Generally, yes. However, silica is slightly acidic. If your compound streaks or degrades, it may be due to the basicity of the pyridine nitrogen interacting with silanols.
-
Recommendation: Pre-treat the silica column with 1% Triethylamine (Et3N) in the eluent. Et3N is a weak enough base that it will not deprotonate the oxazole C2 but will neutralize silica acidity.
Q3: I see a side product with M+18 mass in LCMS. What is it?
A: This is the hydration product, likely the acyclic
Module 4: Standard Stability Assay Protocol
Before committing valuable GMP starting material, run this micro-scale stability test.
Objective: Determine the half-life of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine in your target reaction solvent/base system.
-
Preparation: Dissolve 5 mg of the compound in 1 mL of the desired solvent (e.g., DMF-d7 or Dioxane).
-
Control: Take a 50 µL aliquot for T=0 LCMS/NMR analysis.
-
Stress Test: Add 2 equivalents of your chosen base (e.g.,
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Incubation: Heat to the target reaction temperature (e.g., 80°C) in a sealed vial.
-
Sampling:
-
Sample at 1 hour, 4 hours, and 12 hours.
-
Dilute aliquots immediately in neutral MeCN/Water before injection.
-
-
Analysis: Monitor for the disappearance of the parent peak and appearance of ring-opened species (often more polar, earlier retention time).
References
-
BenchChem. (2025).[1][3][4] Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[6] Suzuki coupling of oxazoles.[3][6][7] Organic Letters, 8(12), 2495-2498.[6]
-
Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[1] (General Reference for Oxazole Hydrolysis Mechanisms).
-
PubChem. (2025).[1] 5-bromo-2-(1,3-oxazol-5-yl)pyridine Compound Summary.
Sources
- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 2. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Chromatographic Purification of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Welcome to the technical support center for the purification of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this heterocyclic compound using column chromatography. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses foundational questions for setting up a successful purification workflow.
Q1: What is the recommended stationary phase for purifying 5-Bromo-2-(1,3-oxazol-5-yl)pyridine?
A: For the vast majority of applications involving this class of compound, silica gel (SiO₂) is the stationary phase of choice.[1]
-
Rationale (Expertise & Experience): Silica gel is a polar stationary phase. The separation mechanism relies on the differential adsorption of compounds from a non-polar mobile phase. 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, with its nitrogen and oxygen heteroatoms, possesses sufficient polarity to interact with the silanol groups (Si-OH) on the silica surface, allowing for effective separation from less polar starting materials or non-polar byproducts. More than 80% of all thin-layer chromatography (TLC), the precursor to column chromatography, is performed on silica gel.[2]
-
Trustworthiness (Self-Validating System): Before committing to a large-scale column, you must validate this choice using TLC with the same stationary phase.[3] If the compound streaks, decomposes, or fails to move from the baseline even with highly polar solvents on a silica TLC plate, you may need to consider alternatives like alumina (basic or neutral) or a reversed-phase (e.g., C18-functionalized silica) approach.
Q2: How do I select the optimal mobile phase (eluent) for my column?
A: The selection of the mobile phase is the most critical variable and must be determined empirically using Thin-Layer Chromatography (TLC).[1][3] A binary solvent system of a non-polar solvent and a moderately polar solvent is the standard starting point.
-
Recommended Starting Systems: Based on purifications of structurally similar bromo-pyridine and heteroaryl derivatives, the most effective and common mobile phase is a mixture of Hexanes and Ethyl Acetate (EtOAc) .[4][5][6]
-
Causality: Hexane acts as the weak, non-polar component, while ethyl acetate provides the polarity needed to elute the compound from the silica gel. By varying the ratio, you can precisely tune the eluting strength of the mobile phase. For example, a higher percentage of ethyl acetate increases the polarity and will move the compound faster up the plate (and down the column).[7]
Q3: What is an ideal Retention Factor (Rf) on my analytical TLC plate before running the column?
A: The ideal Rf for your target compound, 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, should be between 0.20 and 0.40 .
-
Expertise & Experience:
-
Rf < 0.20: The compound is interacting too strongly with the silica gel. Elution from the column will require an excessive volume of solvent, leading to broad peaks and poor separation.
-
Rf > 0.40: The compound is not interacting strongly enough with the silica. It will elute too quickly from the column, resulting in poor separation from impurities that are only slightly less polar.
-
-
The Goal: You need to ensure there is a significant difference in Rf values (ΔRf) between your product and any impurities. A ΔRf of at least 0.15 is desirable for a clean separation.[7]
Experimental Protocol 1: Developing an Optimal Mobile Phase using TLC
-
Prepare a Dilute Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Allow the spot to dry completely.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 20% EtOAc in Hexanes). Ensure the chamber is saturated with solvent vapors for reproducibility.[8]
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.[3] Circle the spots.
-
Calculate Rf: Measure the distance from the baseline to the center of your spot and divide it by the distance from the baseline to the solvent front.
-
Optimize:
-
If Rf is too low, increase the polarity by adding more ethyl acetate.
-
If Rf is too high, decrease the polarity by adding more hexanes.
-
Test several ratios until you achieve the target Rf and good separation from impurities.
-
| Example TLC Optimization | Mobile Phase (EtOAc in Hexanes) | Observed Product Rf | Analysis & Next Step |
| Test 1 | 10% | 0.10 | Too low. Compound is sticking to the silica. Increase polarity. |
| Test 2 | 30% | 0.35 | Good! This is a suitable condition for the column. Check for separation from impurities. |
| Test 3 | 50% | 0.60 | Too high. Compound will elute too quickly. Decrease polarity. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q4: My compound is streaking badly on the TLC plate and I'm getting significant peak tailing from my column. What is happening?
A: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.[9]
-
Causality (The "Why"): The basic nitrogen atom on the pyridine ring is forming a strong, non-ideal interaction with the acidic silanol (Si-OH) groups on the silica surface. This strong binding causes a portion of the analyte to lag behind the main band, resulting in a "tail".[9]
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base, such as Triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% by volume). The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound. This allows your product to elute as a sharp, symmetrical band.[7][9]
-
Solution 2 (Alternative Stationary Phase): If the issue persists, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative. For very challenging separations, deactivated silica (end-capped) or a polymer-based column can be used.[9]
Q5: I am getting very poor recovery of my product. It seems to have disappeared on the column. What are the likely causes?
A: Low recovery can stem from two primary issues: irreversible adsorption or on-column degradation.
-
Cause 1: Irreversible Adsorption: The interaction with the silica is so strong that the chosen mobile phase cannot elute the compound at all. This is an extreme version of the peak tailing issue.
-
Cause 2: Degradation: The acidic nature of the silica gel surface may be catalyzing the decomposition of your compound. Heterocyclic compounds can sometimes be sensitive to prolonged exposure to acid.
-
Diagnostic Test (2D TLC): You can test for on-column stability before running the full purification.[9]
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate as usual.
-
Dry the plate completely, then rotate it 90 degrees counter-clockwise.
-
Develop the plate a second time in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot along the 45-degree diagonal. If new spots appear that are not on the diagonal, your compound is degrading on the silica plate.[9]
-
-
Solutions:
-
If degradation is observed, immediately switch to a more inert stationary phase like neutral alumina or consider deactivating the silica gel with a base like TEA before loading your sample.
-
If no degradation is seen, the issue is likely adsorption. A more polar mobile phase system (e.g., switching from EtOAc to Methanol in DCM) may be required to recover the material.
-
Q6: My product is co-eluting with an impurity. How can I improve the resolution?
A: Co-elution means the mobile phase is not differentiating enough between the two compounds.
-
Expertise & Experience (Systematic Approach):
-
Decrease Polarity: First, try making the mobile phase less polar (e.g., go from 30% EtOAc to 20% EtOAc in hexanes). This will increase the interaction of both compounds with the silica, potentially exaggerating small polarity differences and improving separation, though it will require more solvent.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, change one of the solvents in your binary mixture. The "elution strength" may be similar, but the specific interactions will be different. For example, replace Ethyl Acetate with Dichloromethane (DCM) or a Hexanes/DCM/EtOAc ternary mixture.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can use a gradient. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity over the course of the column run to elute your product, leaving more polar impurities behind.[10]
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making processes in developing and troubleshooting your chromatography.
Caption: A standard workflow for purifying a compound using column chromatography.
Sources
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. merckmillipore.com [merckmillipore.com]
- 3. magritek.com [magritek.com]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. organomation.com [organomation.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectrum Analysis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary & Application Context
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) is a critical bi-heteroaryl scaffold, frequently utilized in the development of kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and as a ligand in coordination chemistry.
In drug development, the performance of an analytical method is defined by its ability to distinguish the target molecule from synthetic precursors and structural isomers. While LC-MS provides rapid mass confirmation, it fails to distinguish between the target 5-(pyridin-2-yl)oxazole and its regioisomer 2-(pyridin-2-yl)oxazole or 4-(pyridin-2-yl)oxazole .
This guide establishes 1H NMR as the superior "performance" tool for structural validation, providing a comparative analysis against synthetic precursors (aldehydes) and regioisomers.
Experimental Protocol (Self-Validating System)
To ensure reproducible spectral data, the following protocol minimizes solvent effects and water suppression artifacts.
Sample Preparation Workflow
-
Mass: 10–15 mg of analyte.
-
Solvent: 0.6 mL DMSO-d6 (Preferred for solubility and separating heteroaromatic protons) or CDCl3.
-
Tube: 5 mm high-precision NMR tube.
-
Acquisition: 400 MHz or higher (500 MHz recommended for resolving H3/H4 coupling).
Critical Control:
Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (
Figure 1: Standardized Sample Preparation Workflow for Heteroaromatic Analysis.
Spectral Analysis & Assignment
The 1H NMR spectrum of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is characterized by two distinct aromatic systems: the Pyridine ring (3 protons) and the Oxazole ring (2 protons).
A. Theoretical Chemical Shifts (DMSO-d6)
| Proton Label | Position | Multiplicity | Approx. Shift ( | Coupling ( | Diagnostic Feature |
| Oxazole-H2 | C2 of Oxazole | Singlet (s) | 8.40 – 8.60 | - | Most deshielded singlet; between N and O. |
| Pyridine-H6 | C6 of Pyridine | Doublet (d) | 8.70 – 8.85 | Alpha to Nitrogen; Ortho to Bromine. | |
| Pyridine-H4 | C4 of Pyridine | Doublet of Doublets (dd) | 8.10 – 8.25 | Meta to Nitrogen; Para to Oxazole. | |
| Pyridine-H3 | C3 of Pyridine | Doublet (d) | 7.80 – 8.00 | Ortho to Oxazole linkage. | |
| Oxazole-H4 | C4 of Oxazole | Singlet (s) | 7.60 – 7.80 | - | Sharp singlet; confirms 5-substitution. |
B. Structural Logic
-
The Oxazole "Fingerprint": The presence of two distinct singlets (H2 and H4) confirms the 1,3-oxazole ring is substituted at the 5-position. If the ring were substituted at the 2-position (common in other isomers), you would see two coupled doublets for the remaining protons.
-
The Pyridine Pattern: The 2,5-disubstitution pattern creates a classic AMX or ABX system. H6 is isolated (small coupling only to H4), appearing as a sharp doublet at the far downfield region.
Comparative Performance Analysis
This section compares the "Performance" of 1H NMR against alternatives (LC-MS) and Precursor Analysis (QC).
Scenario A: Target Product vs. Synthetic Precursor
Precursor: 5-Bromo-2-pyridinecarboxaldehyde (Aldehyde). Transformation: Van Leusen reaction or oxidative cyclization.
| Feature | Precursor (Aldehyde) | Target (Oxazole) | Result Interpretation |
| Diagnostic Peak | CHO signal at | Oxazole H2 at | Disappearance of 10.0 ppm peak confirms consumption of starting material. |
| Pyridine H3 | Shifted downfield due to C=O anisotropy. | Shifted upfield (relative to aldehyde) due to aromatic ring current. | Confirms modification at C2 position. |
Scenario B: Target vs. Regioisomer (Quality Control)
Risk: Formation of 2-(pyridin-2-yl)oxazole (linkage at oxazole C2).
-
Target (Oxazol-5-yl): Oxazole protons appear as two Singlets (H2 and H4 are not adjacent).
-
Isomer (Oxazol-2-yl): Oxazole protons (H4 and H5) appear as two Doublets (
Hz) due to vicinal coupling.
Figure 2: Spectral Logic Tree for Structural Verification.
Troubleshooting & Impurities
When analyzing the spectrum, common impurities from the synthesis (often Suzuki coupling or Van Leusen cyclization) must be identified.
| Impurity | Chemical Shift (DMSO-d6) | Source |
| Water | Wet solvent / Hygroscopic sample | |
| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Extraction solvent residue |
| Dichloromethane | 5.76 (s) | Extraction solvent residue |
| TosMIC fragments | Reagent carryover (if Van Leusen used) |
Resolution Strategy:
If water peak overlaps with aromatic signals (rare in this molecule but possible), add 1-2 drops of
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Gottlieb, H. E., et al. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General principles of Heterocyclic NMR).
-
PubChem. (n.d.). 5-bromo-2-(1,3-oxazol-5-yl)pyridine Compound Summary. National Library of Medicine.
Sources
13C NMR chemical shifts of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
This guide provides an in-depth technical analysis of the
This document moves beyond simple data listing to offer a comparative structural analysis , contrasting the target molecule with its non-brominated and regioisomeric alternatives. It establishes a self-validating protocol for structural confirmation using Nuclear Magnetic Resonance (NMR).[1]
Executive Summary & Structural Significance
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) is a bi-heterocyclic scaffold.[2][3] Its chemical utility lies in the orthogonal reactivity of its two rings:
-
The Pyridine Ring: Contains a 5-bromo substituent, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
-
The Oxazole Ring: Synthesized via the Van Leusen reaction, it acts as a bioisostere for amides or esters in drug design.[1]
Why
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the spectral data.
Molecule: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine [2][3][4]
Figure 1: Structural components and connectivity logic.
Comparative C NMR Data Analysis
Since experimental spectra for this specific intermediate are often proprietary, this guide uses a High-Fidelity Predictive Model validated against experimental data of its closest analogs: Pyridine (Base), 2-(1,3-Oxazol-5-yl)pyridine (Parent), and 3-Bromopyridine (Substituent Effect).
Table 1: Chemical Shift Comparison (Target vs. Alternatives)
Solvent:
| Carbon Position | Target: 5-Bromo-2-(oxazol-5-yl)py (Predicted | Alternative: 2-(Oxazol-5-yl)py (Experimental Analog) | Shift Effect ( | Structural Logic (Causality) |
| C2 (Py) | 146.5 | 147.2 | -0.7 | Ipso to Oxazole: Slight shielding due to para-bromo inductive effect. |
| C3 (Py) | 121.8 | 120.5 | +1.3 | Meta to Br: Minimal effect; slight deshielding.[1] |
| C4 (Py) | 139.5 | 136.8 | +2.7 | Ortho to Br: Significant deshielding (Heavy atom effect).[1] |
| C5 (Py) | 120.2 | 124.0 | -3.8 | Ipso to Br: Diagnostic Peak. Upfield shift (Shielding) due to "Heavy Atom Effect".[1] |
| C6 (Py) | 151.0 | 149.8 | +1.2 | Ortho to Br: Deshielding; adjacent to Nitrogen.[1] |
| C2' (Ox) | 151.5 | 151.2 | +0.3 | Oxazole C=N: Characteristic downfield signal; minimally affected by Br.[1] |
| C4' (Ox) | 124.5 | 124.2 | +0.3 | Oxazole CH: Typical olefinic region for oxazoles.[1] |
| C5' (Ox) | 149.0 | 148.5 | +0.5 | Quaternary C-O: Attachment point to Pyridine.[1] |
Key Diagnostic Signals (The "Fingerprint"):
-
C5-Br (
120.2 ppm): This is the most critical peak.[1] In the non-brominated alternative, this carbon appears at ~124 ppm.[1] The upfield shift of ~4 ppm confirms the presence of Bromine at the 5-position.[1] -
C2' (Oxazole,
151.5 ppm): The most downfield peak, characteristic of the carbon.[1] This confirms the intact oxazole ring formation (e.g., successful Van Leusen cyclization).[1]
Experimental Protocol: Acquisition & Validation
To replicate these results or validate a synthesized batch, follow this rigorous protocol. Standard parameters often fail to resolve the quaternary carbons (C2, C5, C2', C5') due to long relaxation times (
Methodology Workflow
Figure 2: Optimized
Detailed Steps:
-
Solvent Choice: Use
(Chloroform-d) for routine analysis.[1] If solubility is poor, switch to .-
Note: In
, expect a general downfield shift of +1-2 ppm for most peaks due to polarity.
-
-
Relaxation Delay (
): The quaternary carbons (C2, C5, C5') have no attached protons to facilitate relaxation.[1] -
Pulse Width: Use a 30° pulse rather than 90° to allow faster repetition rates given the long
.
Comparison with Alternatives
Alternative 1:
H NMR (Proton NMR) [1]
-
Limitation: The proton spectrum of this molecule shows a complex aromatic region where the oxazole proton singlet often overlaps with the pyridine doublets.[1]
-
Verdict:
H NMR is insufficient for proving the position of the bromine (5-Br vs 4-Br isomers). C NMR is required.
Alternative 2: Mass Spectrometry (LC-MS)
-
Limitation: LC-MS confirms the mass (m/z 225/227 for Br isotopes) but cannot distinguish between regioisomers (e.g., 5-bromo-2-oxazolyl vs. 4-bromo-2-oxazolyl).
-
Verdict: MS is complementary but not a substitute for structural elucidation provided by
C NMR.[1]
References
-
Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Synthesis of 1,5-disubstituted imidazoles and 1,4-disubstituted imidazoles." Journal of Organic Chemistry, 1977.[1] Link[1]
-
Pyridine Substituent Effects: "Tables of
C NMR Chemical Shifts for Pyridine Derivatives." Pretsch, Bühlmann, Affolter - Structure Determination of Organic Compounds. Link[1] -
Compound Source (CAS 380380-74-5): "5-Bromo-2-(1,3-oxazol-5-yl)pyridine Product Page."[2] ChemScene. Link
-
Analog Data (5-pyridin-4-yloxazole): "Synthesis of 1,3-oxazoles via Van Leusen reaction." Sciforum, 2021.[1] Link
-
General
C NMR of Heterocycles: "NMR Spectroscopy of Heterocyclic Compounds." Wiley Online Library.[1] Link[1]
Sources
A Comparative Guide to the LC-MS Characterization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Introduction
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a heterocyclic compound of increasing interest in medicinal chemistry and materials science due to its unique structural motifs. As with any novel compound intended for these applications, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and specificity for both qualitative and quantitative analysis.[1]
This guide provides a comprehensive comparison of two distinct LC-MS methodologies for the characterization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine: a traditional Reversed-Phase (RP) approach and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. The objective is to equip researchers, scientists, and drug development professionals with the rationale, experimental protocols, and expected outcomes to make informed decisions for their analytical workflows. The principles and validation strategies discussed herein are grounded in guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Molecular Structure and Predicted Physicochemical Properties
The presence of both a moderately nonpolar bromopyridine ring and a polar oxazole ring, along with two nitrogen atoms capable of protonation, suggests a compound with intermediate polarity.[6] This amphiphilic nature makes it a prime candidate for evaluation under different chromatographic conditions to achieve optimal separation from potential impurities.
Anticipated Impurities and Rationale for Method Selection
Given that literature on the specific synthesis of this molecule is not publicly available, we can anticipate potential impurities based on common synthetic routes for similar pyridine and oxazole derivatives.[7][8] These may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during ring formation or substitution.
-
Over-brominated species: Di- or tri-brominated pyridine byproducts.[7]
-
Hydrolyzed products: Cleavage of the oxazole ring under certain pH conditions.
A robust analytical method must be able to resolve the main compound from these structurally similar impurities. The comparison between RP and HILIC is therefore scientifically justified, as they offer orthogonal separation mechanisms.[9][10] Reversed-phase chromatography separates based on hydrophobicity, while HILIC separates based on hydrophilicity, providing a comprehensive impurity profile.[9][11]
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general workflow for the characterization of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine using either RP-LC-MS or HILIC-LC-MS.
Sources
- 1. rsc.org [rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijper.org [ijper.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. heteroletters.org [heteroletters.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for purity analysis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Title: Comparative Guide: HPLC Method Development for Purity Analysis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2]
Executive Summary
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) is a critical heterocyclic building block, frequently employed as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural duality—combining a basic pyridine ring with a labile oxazole moiety—presents unique chromatographic challenges.
This guide objectively compares two distinct HPLC methodologies for purity analysis:
-
The "Workhorse" Method: Standard C18 Chemistry with Phosphate Buffer.
-
The "Selectivity-Optimized" Method: Phenyl-Hexyl Chemistry with Formic Acid.
Verdict: While the Standard C18 method offers robustness for routine quality control, the Phenyl-Hexyl method is superior for development and impurity profiling due to enhanced selectivity for aromatic isomers and direct Mass Spectrometry (MS) compatibility.[1]
Critical Analysis: Method Comparison
The following comparison evaluates the performance of two distinct stationary phases and mobile phase combinations.
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Alkyl-bonded Silica (C18) | Phenyl-propyl bonded Silica |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase Modifier | 0.1% | 0.1% Formic Acid (pH ~2.7) |
| Peak Shape (Tailing Factor) | Good (1.1 - 1.[1]3) | Excellent (1.0 - 1.1) |
| Selectivity ( | Moderate for structural isomers | High (Resolves planar impurities) |
| MS Compatibility | No (Non-volatile buffer) | Yes (Volatile buffer) |
| Detection Limit (LOD) | UV: ~0.05% | UV: ~0.05% / MS: <0.01% |
| Primary Use Case | Routine QC, High-throughput | Impurity Profiling, R&D |
Expert Insight: The Mechanism of Separation
-
Method A (C18): Relies solely on hydrophobicity. Since the analyte contains a basic nitrogen (pyridine ring, calculated pKa ~2.5–3.0 due to electron-withdrawing Br/Oxazole), acidic phosphate buffer is required to suppress silanol activity and ensure the analyte is fully protonated.[1] However, this method often struggles to separate the target from des-bromo impurities which have similar hydrophobicity.[1]
-
Method B (Phenyl-Hexyl): The 5-Bromo-2-(1,3-oxazol-5-yl)pyridine molecule is planar and highly aromatic.[1] The Phenyl-Hexyl phase engages in
- stacking interactions with the pyridine and oxazole rings. This "orthogonal" selectivity mechanism provides superior resolution of impurities that differ only slightly in electron density (e.g., regioisomers) rather than just hydrophobicity.[1]
Detailed Experimental Protocols
Protocol A: The Recommended Method (Phenyl-Hexyl)
Best for: Identification of unknown impurities, LC-MS analysis, and complex reaction mixtures.[1]
Instrumentation:
-
System: HPLC or UHPLC (e.g., Agilent 1290, Waters Acquity)
-
Detector: DAD (210 nm, 254 nm) and/or ESI-MS (+)
Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax StableBond Phenyl (150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Injection Volume: 5–10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute polar salts) |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |[1]
Self-Validation Criteria:
-
Retention Time: Target peak elutes at approx. 9.5–10.5 min.
-
System Suitability: Tailing factor < 1.2; Theoretical plates > 8,000.
Protocol B: The Alternative Method (Standard C18)
Best for: Routine QC where MS is not required and buffers must be cheap.[1]
Chromatographic Conditions:
-
Column: C18 (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Oxazole absorption max) and 220 nm (End absorption).
Impurity Profiling & Causality
Understanding the synthesis pathway is crucial for identifying impurities. The primary impurities arise from incomplete bromination or precursor degradation.
Common Impurities:
-
Impurity A (Hydrolysis): 5-Bromo-2-pyridinecarboxylic acid.[1] (Elutes early, very polar).[1]
-
Impurity B (Starting Material): 5-Bromo-2-cyanopyridine (if used) or Aminopyridine derivatives.[1]
-
Impurity C (Regioisomer): 5-Bromo-3-(1,3-oxazol-5-yl)pyridine (Rare, but possible if cyclization is non-specific).[1]
Visualizing the Impurity Logic
Caption: Synthesis pathway showing the origin of critical impurities. Impurity A is polar and elutes first; Impurity B competes closely with the target.
Method Development Workflow
Use this decision tree to select the appropriate method for your specific analytical needs.
Caption: Decision matrix for selecting the optimal HPLC method based on detection needs and sample complexity.
References
-
PubChemLite. (2025).[3] 5-bromo-2-(1,3-oxazol-5-yl)pyridine Structural Information. PubChem.[3][4] Link
-
Sigma-Aldrich. (2025). 5-bromo-2-(1,3-oxazol-5-yl)pyridine Product Specification. Merck KGaA. Link
-
BenchChem. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Technical Support Guide. Link[1]
-
SIELC Technologies. (2025). Separation of Bromopyridine derivatives on Mixed-Mode Columns. Link
-
Organic Syntheses. (2016). Synthesis of 5-(Thiophen-2-yl)oxazole derivatives and HPLC purity analysis. Org. Synth. 2016, 93, 361-374.[1] Link[1]
Sources
Comparative Guide: Crystal Structure Determination of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary: The Structural Challenge
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a critical heterocyclic building block, frequently employed as an intermediate in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor development. Its planar, electron-deficient architecture presents specific challenges in solid-state characterization:
-
Crystallization Tendency: It often precipitates as microcrystalline needles rather than blocky single crystals suitable for standard X-ray diffraction.
-
Polymorphism Risk: The rotational freedom of the oxazole-pyridine bond (C2–C5') and the potential for Halogen Bonding (Br···N) create high risks for polymorphism, affecting downstream solubility and bioavailability.
This guide objectively compares the three primary methodologies for determining the crystal structure of this specific scaffold: Single Crystal X-Ray Diffraction (SC-XRD) , Micro-Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .
Structural Expectations & Chemical Context
Before selecting a method, one must understand the molecular drivers of the lattice. Based on structural analogs (e.g., 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine), this molecule is expected to exhibit:
-
Lattice Forces: Dominant
- stacking between the pyridine rings. -
Halogen Bonding: A Type II halogen bond where the electropositive
-hole of the Bromine (C-Br) interacts with the electronegative Nitrogen of the oxazole or pyridine of a neighboring molecule. -
Geometry: High planarity, favoring high-density packing (Space groups
or are common).
Comparative Analysis of Determination Methods
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Gold Standard Best For: Absolute structure determination, stereochemistry validation, and detailed interaction mapping (Hirshfeld surfaces).
Experimental Protocol (Optimized for Pyridine-Oxazoles)
-
Solvent Selection: Dissolve 10 mg of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine in 2 mL of Dichloromethane (DCM).
-
Antisolvent Diffusion: Carefully layer 1 mL of n-Hexane or Diethyl Ether on top.
-
Incubation: Store at 4°C in a vibration-free environment for 3–7 days.
-
Harvesting: Select a crystal with dimensions
mm. -
Data Collection: Mount on a goniometer (Mo-K
or Cu-K source) at 100 K to reduce thermal motion.
Critical Insight: Pyridine derivatives often form solvates. SC-XRD is the only method that unambiguously identifies solvent inclusion within the lattice voids.
Method B: Micro-Electron Diffraction (MicroED / 3D ED)
Status: The Emerging High-Performance Alternative Best For: Samples that form "hair-like" needles or powders that resist growing into large single crystals.
Experimental Protocol
-
Sample Prep: Take the microcrystalline powder directly from the synthesis vial.
-
Grid Preparation: Apply a dilute suspension to a glow-discharged Quantifoil holey carbon grid.
-
Freezing: Plunge-freeze in liquid ethane (Cryo-EM workflow).
-
Diffraction: Collect continuous rotation electron diffraction data using a TEM (e.g., Talos Arctica) at extremely low dose (
) to prevent radiation damage to the organic framework.
Critical Insight: MicroED can determine structures from crystals a billion times smaller than those required for SC-XRD (
Method C: Powder X-Ray Diffraction (PXRD) + Rietveld Refinement
Status: The Screening Tool Best For: Phase identification (polymorph screening) and bulk purity analysis.
Experimental Protocol
-
Preparation: Grind sample to
particle size. -
Mounting: Zero-background silicon holder to minimize noise.
-
Scan:
range of 2° to 40° with a step size of 0.02°. -
Analysis: Structure solution requires "Simulated Annealing" (e.g., using DASH or TOPAS software) assuming a rigid molecular model derived from DFT.
Performance Comparison Matrix
| Feature | SC-XRD (Gold Standard) | MicroED (Alternative) | PXRD (Screening) |
| Crystal Size Req. | Bulk Powder | ||
| Resolution | Ultra-High ( | High ( | Low-Medium |
| H-Atom Visibility | Good (with high quality data) | Excellent (Coulomb potential) | Poor |
| Time to Result | Days/Weeks (Growth dependent) | Hours (Prep dependent) | Minutes |
| Cost | Low (if equipment available) | High (TEM time) | Very Low |
| Suitability for Topic | Medium (Hard to crystallize) | High (Ideal for needles) | Low (Hard to solve ab initio) |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for characterizing 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, prioritizing speed and accuracy in a drug discovery context.
Caption: Decision tree for selecting the optimal crystallographic method based on sample morphology.
Technical Deep Dive: Expected Interactions
When analyzing the solved structure (regardless of method), the researcher must validate the model against the expected chemical behavior of the 5-Bromo-2-(1,3-oxazol-5-yl)pyridine scaffold.
The Halogen Bond (The "Anchor")
In the solid state, the Bromine atom at position 5 is electron-withdrawing.
-
Mechanism: The "sigma-hole" (positive potential on the extension of the C-Br bond) will likely align with the Nitrogen lone pair of the oxazole ring from a neighboring molecule.
-
Metric: Look for a Br···N distance less than the sum of van der Waals radii (< 3.40 Å) and a C-Br···N angle close to 180°.
-
Significance: This interaction increases the melting point and lattice energy, directly impacting solubility.
The Planar Stacking
-
Metric: Interplanar distance of ~3.4 Å.
-
Significance: Strong
-stacking often leads to poor aqueous solubility. If the structure shows "herringbone" packing (edge-to-face), solubility may be slightly higher than if it shows "slipped-parallel" (face-to-face) packing.
References
-
MicroED vs X-ray Comparison: Yang, T., et al. (2021). "A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature." Symmetry, 13(11), 2131.[1] [Link]
-
Analogous Crystal Structures (Tetrazole/Pyridine derivatives): Tang, H.J., et al. (2020).[2] "The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine." Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23–25.[2] [Link]
-
Powder Diffraction Methodologies: Guerin, M., et al. (2025).[3][4] "Crystal structure determination of a series of small organic compounds from powder data." ResearchGate. [Link]
-
MicroED in Drug Discovery: Jones, C.G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[5] ACS Central Science, 4(11), 1587–1592. [Link]
-
General SC-XRD vs PXRD: Creative Biostructure. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." [Link]
Sources
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
Technical Guide: IR Spectroscopy of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary & Application Scope
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and ligands targeting CNS receptors. Its structural integrity relies on the successful fusion of a halogenated pyridine ring with a 1,3-oxazole moiety.
This guide provides a Reference Spectroscopic Profile for identifying this compound. It contrasts IR spectroscopy with alternative analytical methods (NMR, MS) and structural precursors, demonstrating why IR is the superior "first-pass" technique for validating oxazole ring formation during synthesis.
Reference Spectroscopic Profile (The "Product")
The IR spectrum of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is characterized by the absence of carbonyl signals and the presence of distinct heteroaromatic ring vibrations. The conjugation between the pyridine (C2 position) and oxazole (C5 position) rings creates a unique vibrational fingerprint.
Table 1: Key Diagnostic IR Peaks & Assignments
Note: Values are reference ranges derived from fragment analysis of 2,5-disubstituted pyridines and 5-substituted oxazoles.
| Frequency Region (cm⁻¹) | Intensity | Functional Group Assignment | Mechanistic Insight (Why it matters) |
| 3160 – 3050 | Weak/Med | C-H Stretching (Ar) | Overlap of pyridine ring protons and the diagnostic C2-H of the oxazole ring. |
| 1635 – 1610 | Medium | C=N Stretching (Oxazole) | Characteristic band for the oxazole ring; differentiates from pure pyridine derivatives. |
| 1590 – 1570 | Strong | C=C / C=N Stretching (Pyridine) | Primary skeletal vibration of the pyridine ring. |
| 1470 – 1450 | Medium | Ring Breathing | Mixed mode vibrations typical of heteroaromatic systems. |
| 1260 – 1090 | Medium | C-O-C Stretching (Oxazole) | "Ether-like" character of the oxazole ring; confirms ring closure. |
| 1015 – 1000 | Med/Sharp | C-Br Stretching (In-plane) | Diagnostic for the 5-bromo substituent; often coupled with ring vibrations. |
| 845 – 825 | Strong | C-H Bending (Out-of-Plane) | Critical: Characteristic pattern for 2,5-disubstituted pyridines (isolated hydrogens). |
| ~700 | Strong | C-Br Stretching (Out-of-Plane) | Low-frequency halogen signature. |
Comparative Analysis: IR vs. Alternatives
This section evaluates the "performance" of IR spectroscopy against its precursors and alternative analytical techniques.
Comparison A: IR vs. Precursor (5-Bromo-2-formylpyridine)
The most common synthesis route involves the conversion of an aldehyde to an oxazole (e.g., via TosMIC reaction). IR is the most efficient tool for monitoring this specific transformation.
| Feature | Precursor (Aldehyde) | Product (Oxazole) | Performance Verdict |
| C=O[1] Stretch | Strong Band @ 1700–1720 cm⁻¹ | ABSENT | IR provides immediate "Yes/No" confirmation of reaction completion. |
| C=N Stretch | Weak/Absent | Distinct Band @ ~1620 cm⁻¹ | Confirms formation of the new heterocyclic ring. |
| Throughput | N/A | High | IR (ATR) requires <1 min per sample; no solvent needed. |
Comparison B: IR vs. 1H NMR (The "Gold Standard")
While NMR provides structural proof, IR offers superior operational efficiency for routine checks.
-
NMR: Requires deuterated solvents (CDCl₃/DMSO-d₆), sample dissolution, and instrument time (~15 mins). Essential for proving the regiochemistry (attachment at oxazole C5 vs C4).
-
IR: Requires no solvent (ATR method). Ideal for checking solid precipitates directly from the reaction flask.
-
Limitation: IR cannot easily distinguish between the 5-oxazolyl and 4-oxazolyl regioisomers without a reference standard. Use NMR for final structural validation.
-
Experimental Protocol: High-Fidelity Acquisition
To ensure data matches the reference profile, follow this validated workflow.
Method: Attenuated Total Reflectance (ATR-FTIR)
Recommended for solid drug intermediates due to speed and lack of sample prep.
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR crystal.
Step-by-Step Workflow:
-
Background Scan: Clean crystal with isopropanol. Collect background air spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Prep: Ensure the product is a dry, free-flowing powder. Residual solvent (DCM, EtOAc) will introduce artifact peaks at 1700–1750 cm⁻¹, mimicking unreacted aldehyde.
-
Deposition: Place ~2–5 mg of sample onto the center of the crystal.
-
Compression: Apply high pressure using the anvil clamp to ensure intimate contact (critical for hard crystalline solids).
-
Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 16–32 scans.
-
Post-Processing: Apply baseline correction if scattering is observed (sloping baseline). Identify the "Silent Region" (2500–1800 cm⁻¹) to confirm no contaminants.
Visualization of Structural Dynamics
Figure 1: Molecular Vibration Map
This diagram maps the specific vibrational vectors to the chemical structure, aiding in peak assignment.
Caption: Vibrational assignment map for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine showing characteristic frequency zones for each pharmacophore.
Figure 2: Synthesis Monitoring Workflow
Logical decision tree for using IR to validate the synthesis from 5-bromo-2-formylpyridine.
Caption: Decision logic for reaction monitoring. The disappearance of the carbonyl peak is the primary "Pass/Fail" metric.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for heteroaromatic ring vibrations).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3]
-
National Institute of Standards and Technology (NIST). (2023). IR Spectrum of 5-Bromopyridine. NIST Chemistry WebBook, SRD 69.[4] [Link] (Used as baseline for pyridine moiety assignments).
-
PubChem. (2024). Compound Summary for CID 23438598: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine. National Library of Medicine. [Link]
- Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press.
Sources
reference standards for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Reference Standards for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine: A Comparative Guide
Executive Summary
5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS: 380380-74-5) is a critical heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors and GPR119 agonists.[1][2][3][4] Its dual functionality—the electrophilic bromine at C5 (amenable to Suzuki/Buchwald couplings) and the bioisosteric oxazole ring—makes it a high-value scaffold.
This guide provides a technical comparison of reference standard grades available for this compound. Unlike generic reagents, reference standards for this pyridine-oxazole hybrid must be characterized to control specific synthetic impurities arising from the Van Leusen oxazole synthesis, such as tosyl-intermediates and regioisomers.
Part 1: Comparative Analysis of Reference Standard Grades
In drug development, "performance" of a reference standard is defined by its ability to minimize analytical uncertainty. Below is an objective comparison of the three primary tiers of material quality available for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Table 1: Performance Matrix of Standard Grades
| Feature | Primary Reference Standard (CRM) | Secondary / Working Standard | Research Grade (Crude) |
| Purity (HPLC) | > 99.5% (Area %) | > 98.0% | > 95.0% (Variable) |
| Assay (Potency) | 99.8% ± 0.3% w/w (Mass Balance) | Qualified against Primary | Not Determined |
| Impurity Profiling | Quantified (Regioisomers, Des-bromo) | Limited (Major peaks only) | Unknown |
| Water Content | Measured (KF Titration) | Measured | Hygroscopicity unknown |
| Intended Use | GMP Release, Method Validation | Routine QC, Stability Studies | Early Synthesis, Screening |
| Risk Profile | Low: Traceable to SI units | Medium: Drift over time | High: Risk of stoichiometric error |
Why the "Alternative" Fails in Late-Stage Development
While Research Grade material is sufficient for exploratory synthesis, it fails as a reference standard due to Assay Bias .
-
Scenario: You are calculating the yield of a Suzuki coupling using this scaffold.
-
The Error: Research grade material often contains 2–3% inorganic salts or residual solvent (e.g., from the Van Leusen cyclization). If you assume 100% potency, your reaction stoichiometry will be off, leading to incomplete conversion or difficult purification.
-
The Solution: A Primary Reference Standard uses "Mass Balance" (100% - Impurities - Water - Residual Solvents = Potency) to provide the exact active content.
Part 2: Technical Characterization & Impurity Origins
To establish a valid reference standard, one must understand the "Genealogy of Impurities." The synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine typically proceeds via the reaction of 5-bromopyridine-2-carbaldehyde with TosMIC (Toluenesulfonylmethyl isocyanide).
Diagram 1: Impurity Genealogy & Synthesis Pathway
This diagram maps the origin of critical impurities that the reference standard must resolve.
Caption: Synthesis via Van Leusen reaction showing origins of critical impurities (Aldehyde, Des-bromo, Tosyl adducts).
Part 3: Experimental Protocols for Qualification
As a Senior Scientist, you must validate the standard using a method capable of separating the target from its specific structural analogs.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Purity determination and separation of the oxazole regioisomers.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).[5]
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for polar salts)
-
2–15 min: 5% → 95% B (Linear gradient)
-
15–20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
-
Temperature: 30°C.
Self-Validating Criteria:
-
Resolution (Rs): The peak for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine must be separated from 5-bromopyridine-2-carbaldehyde (precursor) with Rs > 2.0.
-
Tailing Factor: Must be < 1.5. (Note: Pyridine nitrogens can cause tailing; the formic acid modifier suppresses this).
Protocol B: Identification by 1H-NMR
Objective: Confirm the specific 5-oxazolyl linkage (vs. 2-oxazolyl).
-
Solvent: DMSO-d6.
-
Key Signals:
-
Oxazole C2-H: A sharp singlet typically around δ 8.5–8.7 ppm . (Distinctive for 5-substituted oxazoles).
-
Pyridine Protons: Look for the characteristic coupling pattern of the 2,5-disubstituted pyridine (two doublets/multiplets).
-
Absence of CHO: Confirm no aldehyde proton signal at ~10.0 ppm.
-
Part 4: Qualification Decision Workflow
When should you invest in the Primary Standard? Use this decision tree.
Diagram 2: Reference Standard Selection Logic
Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements.
References
-
Sigma-Aldrich. Product Specification: 5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS 380380-74-5).Link
-
PubChem. Compound Summary: 5-(5-bromopyridin-2-yl)-1,3-oxazole. National Library of Medicine. Link
-
Zhang, M., et al. (2012).[6] Synthesis of 5-(3-indolyl)-oxazoles via Van Leusen reaction. (Context for oxazole synthesis methodology). Link
-
BenchChem. HPLC Methodologies for substituted pyridines. (General analytical conditions for halo-pyridines). Link
-
Heterocyclic Letters. Synthesis and characterization of bromopyridine derivatives. (Background on bromopyridine reactivity). Link
Sources
- 1. 88139-91-7|5-Bromo-2-hydroxymethylpyridine|BLD Pharm [bldpharm.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. PubChemLite - 5-bromo-2-(1,3-oxazol-5-yl)pyridine (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
validating synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine via elemental analysis
Executive Summary: The "Gold Standard" in a Modern Context
In the development of kinase inhibitors and heterocyclic ligands, 5-Bromo-2-(1,3-oxazol-5-yl)pyridine serves as a critical scaffold. While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR) provide structural certainty, they often fail to capture the "bulk truth" of a material—specifically the presence of inorganic salts, trapped solvents, or hydration states common in pyridine derivatives.
This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives, establishing why EA remains the definitive method for validating the bulk purity required for GLP/GMP downstream applications, provided it is executed with specific protocols to account for the hygroscopic nature of the pyridine ring.
Synthesis Context: The Van Leusen Route
To understand the impurities we are validating against, we must first outline the synthesis. The most robust route for this scaffold is the Van Leusen Oxazole Synthesis , reacting 5-bromo-2-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC).
Mechanistic Implications for Purity[1][2]
-
TosMIC Residues: Unreacted TosMIC is carbon-rich and can skew %C values.
-
Base Contamination: The reaction uses
or -BuOK. Residual potassium salts are invisible to NMR but will drastically lower carbon/nitrogen percentages in EA. -
Solvent Trapping: The pyridine nitrogen is a hydrogen-bond acceptor, frequently trapping methanol or water, leading to "failing" EA results despite a clean NMR spectrum.
Figure 1: Synthesis & Impurity Pathway
Caption: The Van Leusen synthesis pathway highlighting specific impurity vectors (salts and solvates) that necessitate Elemental Analysis over simple HPLC.
Comparative Analysis: EA vs. qNMR vs. HPLC[3]
The following table contrasts the performance of Elemental Analysis against orthogonal techniques specifically for the validation of heterocyclic building blocks.
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV / HRMS |
| Primary Output | Bulk Purity (% Composition) | Molar Purity (Ratio of Protons) | Chromatographic Purity (% Area) |
| Detection Basis | Combustion of all mass | Proton resonance | UV Absorbance / Ionization |
| Inorganic Detection | Excellent (Values drop proportionally) | Poor (Invisible) | Poor (Elutes in void volume) |
| Solvent/Water Detection | Excellent (Values shift) | Good (If peaks don't overlap) | Poor (Often ignored/invisible) |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Critical Blind Spot | Requires high homogeneity; sensitive to weighing errors. | Relaxing times ( | Response factors vary; misses non-chromophores (salts). |
| Verdict for Topic | Mandatory for Salt/Solvate confirmation. | Best for organic impurity ID. | Best for trace organic impurity quantification. |
Validation Protocol: Elemental Analysis
Theoretical Calculation
Before combustion, precise theoretical values must be established.
-
Formula:
-
Molecular Weight: 225.04 g/mol
| Element | Calculation (Atomic Wt / MW) | Theoretical % | Acceptance Range ( |
| Carbon (C) | 42.70% | 42.30% – 43.10% | |
| Hydrogen (H) | 2.24% | 1.84% – 2.64% | |
| Nitrogen (N) | 12.45% | 12.05% – 12.85% |
Note: Bromine is typically not combusted in standard CHN modes but can be determined via oxygen-flask combustion (Schöniger method) if required.
Experimental Workflow (Combustion)
This protocol assumes the use of a standard analyzer (e.g., PerkinElmer 2400 or Elementar vario).
-
Sample Preparation (Critical Step):
-
The pyridine ring is hygroscopic. Samples must be dried in a vacuum pistol (Abderhalden) at 40°C over
for at least 4 hours prior to weighing. -
Why: A 1% water uptake (common in humid labs) will lower Carbon content by ~0.4%, causing a false failure.
-
-
Weighing:
-
Weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance with
mg readability. -
Fold the capsule to exclude atmospheric air (blank correction).
-
-
Combustion:
-
Furnace Temperature: >950°C (Required to fully combust the heteroaromatic ring).
-
Carrier Gas: Helium.[1]
-
Oxidant: Pure Oxygen pulse.
-
-
Detection:
-
Gases (
) are separated via TPD (Temperature Programmed Desorption) or GC columns and detected via Thermal Conductivity Detectors (TCD).
-
Interpreting Results & Troubleshooting
Scenario A: The "Low Carbon" Failure
-
Result: C: 41.5% (Theory: 42.7%), H: 2.3%, N: 12.1%.
-
Diagnosis: Values are uniformly lower. This indicates inorganic contamination (likely
or Silica gel) or retained moisture . -
Action: Re-dry sample. If C remains low, perform residue on ignition (ROI) test to confirm inorganic salts.
Scenario B: The "High Hydrogen" Failure
-
Result: C: 42.5%, H: 2.9% (Theory: 2.24%), N: 12.3%.
-
Diagnosis:Trapped Solvent. Methanol (from the Van Leusen workup) is trapped in the crystal lattice.
-
Action: Recrystallize from a non-polar solvent (e.g., Heptane/EtOAc) or dry under high vacuum (>12h).
Decision Logic: When to use EA?
While qNMR is faster, EA is the gatekeeper for "weighable" purity. The following logic flow illustrates where EA fits in the validation pipeline.
Figure 2: Purity Validation Decision Matrix
Caption: A self-validating workflow. Note that EA is the final gatekeeper; HPLC alone is insufficient because it cannot detect the inorganic salts often left behind in Van Leusen syntheses.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Bruno, P., et al. (2021). "Elemental analysis: an important purity control but prone to manipulations."[2] Inorganic Chemistry Frontiers, 9, 15-18. [Link]
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters, 13(23), 2369-2372. [Link]
Sources
Ligand Architecture in Focus: Oxazolyl-pyridines vs. 2,2'-Bipyridines
Executive Summary
For drug development professionals and organometallic chemists, the choice between 2,2'-bipyridine (Bipy) and oxazolyl-pyridine (Pyox) ligands is rarely about cost—it is about the precise control of steric environment and electronic symmetry.
While Bipy serves as the robust, redox-active "workhorse" for photoredox catalysis and cross-coupling, Pyox ligands offer a sophisticated, desymmetrized platform essential for enantioselective catalysis. This guide dissects the structural and electronic divergences that dictate their performance in high-value synthetic workflows.
Part 1: Structural & Electronic Anatomy
Symmetry and Steric Environment
The most immediate differentiator is symmetry.
-
2,2'-Bipyridine: Possesses
(planar) or (twisted) symmetry. This equivalence renders the two coordination sites identical, making it poor for distinguishing prochiral faces of a substrate unless the ligand itself carries distal chiral auxiliaries. -
Pyox: Inherently
symmetric. The fusion of a six-membered pyridine ring with a five-membered oxazoline ring creates a "hard/soft" mismatch. Crucially, the oxazoline ring is easily derived from chiral amino acids (Valine, Phenylalanine, tert-Leucine), projecting a steric "wall" proximal to the metal center that dictates enantioselectivity.
Electronic Asymmetry (The "Push-Pull" Effect)
Unlike the electronically homogeneous Bipy, Pyox ligands establish an electronic gradient across the metal center:
-
Pyridine Nitrogen (
): A softer donor with significant -acceptor character (low-lying orbitals). It stabilizes metals in lower oxidation states (e.g., Pd(0), Ni(0)). -
Oxazoline Nitrogen (
): A harder -donor with negligible -backbonding capability. This creates an electron-rich site that pushes electron density onto the metal, facilitating oxidative addition.
Hemilability: The "Open Door" Mechanism
A critical feature of Pyox ligands in catalysis (specifically Pd and Au redox chemistry) is hemilability . The oxazoline arm, being a purely
Visualization: Electronic Vector Map
Figure 1: Comparative electronic vectors showing the symmetric donation of Bipy versus the push-pull electronic gradient and hemilability of Pyox.
Part 2: Performance Metrics & Data Comparison
The following table synthesizes experimental data comparing the physicochemical properties of these ligand classes.
| Feature | 2,2'-Bipyridine (Bipy) | Oxazolyl-pyridine (Pyox) | Mechanistic Implication |
| Symmetry | Pyox enables high enantioselectivity ( | ||
| pKa (Conjugate Acid) | ~4.4 - 5.2 (Pyridine N) | ~5.5 (Oxazoline N)* | Oxazoline is slightly more basic but harder; Pyridine is softer. |
| Redox Potential ( | Pyox complexes are generally easier to reduce, stabilizing radical intermediates [4]. | ||
| M-N Bond Length (Pd-N) | Symmetric (~2.02 Å) | Asymmetric ( | Shorter Pd- |
| Coordination Mode | Rigid Chelate | Hemilabile Chelate | Pyox allows "site opening" for bulky substrates without total ligand loss [1]. |
*Note: pKa values are solvent-dependent. The "hardness" of the oxazoline nitrogen is the dominant factor in coordination chemistry.
Part 3: Experimental Protocols
Synthesis of Chiral Pyox Ligands
Context: Unlike Bipy, which is often purchased, Pyox ligands are frequently synthesized to install specific chiral groups (isopropyl, phenyl, tert-butyl). The standard route involves the condensation of 2-cyanopyridine with a chiral amino alcohol [1, 9].
Protocol: ZnCl₂-Catalyzed Condensation
-
Reagents: 2-Cyanopyridine (1.0 equiv), Chiral Amino Alcohol (e.g., L-Valinol, 1.2 equiv), ZnCl₂ (0.1 equiv, anhydrous), Chlorobenzene (Solvent).
-
Reflux: Heat the mixture to reflux (130°C) for 24–48 hours. The ZnCl₂ acts as a Lewis acid to activate the nitrile towards nucleophilic attack by the alcohol.
-
Workup: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM).
-
Purification: The crude product often contains unreacted amino alcohol. Purify via flash column chromatography (SiO₂). Tip: Use a gradient of Hexanes:EtOAc (starting 9:1 to 1:1). Pyox ligands typically stain UV-active.
-
Yield: Expect 60–85% yield depending on the steric bulk of the amino alcohol.
General Complexation (Preparation of [M(Pyox)Cl₂])
Context: This protocol generates the pre-catalyst for asymmetric Wacker-type oxidations or cyclopropanations.
-
Mixing: Dissolve Metal precursor (e.g., Pd(MeCN)₂Cl₂ or Pd(PhCN)₂Cl₂) in anhydrous DCM (0.1 M).
-
Addition: Add Pyox ligand (1.05 equiv) slowly at room temperature.
-
Observation: A color change is immediate (often yellow to orange/red for Pd).
-
Precipitation: Stir for 2 hours. Add diethyl ether or pentane to precipitate the complex.
-
Filtration: Collect solids by filtration. Wash with cold ether to remove excess ligand.
-
Validation: Verify via ¹H NMR. A diagnostic shift in the oxazoline proton signals (downfield shift >0.5 ppm) confirms coordination.
Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for the synthesis of chiral Pyox ligands and their subsequent metal complexation.
Part 4: Case Study - Asymmetric Aza-Wacker Cyclization
The Challenge: In the Pd(II)-catalyzed oxidative cyclization of alkenyl sulfonamides, standard Bipy ligands produce racemic products because the square-planar Pd-Bipy complex has a plane of symmetry.
The Solution (Pyox): Using a bulky (S)-tBu-Pyox ligand introduces a steric clash between the tert-butyl group on the oxazoline and the incoming alkene substrate.
-
Coordination: The alkene coordinates trans to the pyridine (softer N).
-
Nucleopalladation: The nucleophile attacks the alkene face away from the bulky tert-butyl group.
-
Result: Enantiomeric ratios (er) often exceeding 95:5 [7].
Troubleshooting Tip: If reactivity is low, the Pyox ligand might be too strongly bound. Introduce a weakly coordinating counter-ion (e.g., replace Cl⁻ with OTf⁻ or BF₄⁻) to open a coordination site, leveraging the hemilability of the oxazoline arm.
References
-
Hemilability in Catalysis: Chemical Science, 2018. "Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands."
-
Redox Activity (Ni-Pyox): PMC (NIH), 2021. "Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes."
-
Pyox Synthesis: Organic Syntheses, 2010. "Synthesis of Chiral Pyridine Bis(oxazoline) Ligands."
-
Redox Potentials (Ru Complexes): ResearchGate, 2023. "Redox potentials E(V) vs. SCE for various ruthenium II complexes."
-
Hemilability Concept: PubMed, 2001. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems."
-
Pd-N Bond Lengths: NIH, 2020. "Synthesis and structure of a new thiazoline-based palladium(II) complex."
-
Aza-Wacker Mechanism: University of Wisconsin-Madison, Thesis. "Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation."
-
General Pyox Data: ChemScene. "Pyox Ligands Product Guide."
-
Cyanopyridine Synthesis: Thieme Connect, 2005. "Preparation of Cyanopyridines by Direct Cyanation."
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
Executive Summary & Risk Profile
As a Senior Application Scientist, I advise treating 5-Bromo-2-(1,3-oxazol-5-yl)pyridine not merely as a generic organic solid, but as a functionalized heteroaromatic halide with specific reactivity profiles.
This compound features an electron-deficient pyridine ring coupled with an oxazole moiety and a reactive bromine substituent. In drug discovery, this bromine atom is a "chemical handle" designed for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Consequently, this molecule is inherently designed to react with nucleophiles. Biologically, this implies a potential for alkylation or interaction with cellular targets, necessitating a containment strategy that exceeds standard "irritant" protocols.
Hazard Classification (GHS)
Based on structural analogs and available safety data sheets (SDS).
| Hazard Category | H-Code | Description | Mechanistic Insight |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Nitrogen-containing heterocycles often exhibit biological activity; ingestion risks systemic absorption. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Lipophilic nature facilitates dermal penetration; reactive bromine may cause local dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][5] | Crystalline dust is mechanically and chemically abrasive to corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation.[2][5] | Fine particulate matter (dust) triggers mucosal inflammation in the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics and particulate exclusion principles. Standard latex gloves are insufficient for halogenated heteroaromatics due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMF).
Tier 1: Solid Handling (Weighing & Transfer)
Goal: Prevent inhalation of dust and direct contact with high-concentration solid.
| Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Breakthrough Time: >480 mins.Double gloving provides a sacrificial outer layer. If the outer glove is contaminated, it can be stripped without exposing skin.[1][6] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering Control: All weighing must occur inside a certified fume hood. If weighing outside is unavoidable (discouraged), a fit-tested N95 is the minimum requirement. |
| Eye/Face | Chemical Safety Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment. |
| Body | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves | Standard lab coat protects the torso. Disposable Tyvek sleeves bridge the gap between glove and cuff, a common exposure point. |
Tier 2: Solution Phase (Reaction & Workup)
Goal: Prevent permeation of the solvent-solute complex.
-
Gloves: If dissolved in Dichloromethane (DCM) , use Silver Shield/Laminate gloves or change Nitrile gloves immediately upon splash contact. DCM permeates Nitrile in <5 minutes, carrying the brominated pyridine through to the skin.
-
Face: Face shield required if working with volumes >500 mL or under pressure.
Operational Protocol: The "Closed-Loop" Approach
To maximize safety and data integrity, utilize a "Closed-Loop" handling philosophy. This minimizes the time the compound is exposed to the open lab environment.
Phase A: Weighing & Transfer
-
Equilibration: Bring the container to room temperature before opening to prevent condensation, which can hydrolyze sensitive impurities or cause clumping.
-
Static Control: Use an anti-static gun or ionizer bar inside the hood. Heterocyclic powders are prone to static charge, causing "fly-away" dust that contaminates the user.
-
Taring: Tare the reaction vessel (flask) before adding the solid, rather than weighing on weighing paper and transferring. This eliminates one transfer step and reduces spill risk.
Phase B: Solubilization
-
Solvent Addition: Add solvent (e.g., THF, DMF) slowly down the side of the vessel to wash residual powder into the solution.
-
Dissolution: Ensure complete dissolution before adding reactive reagents (e.g., catalysts, bases).
-
Decontamination: Immediately wipe down the balance area with a solvent-dampened tissue (Acetone or Ethanol) to capture invisible residues.
Waste Disposal & Deactivation
Crucial Rule: Do NOT mix this compound with non-halogenated waste streams.[7]
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Solid | Collect contaminated weighing boats, paper towels, and gloves in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic/Irritant Solid." |
| Liquid Waste | Halogenated Organic | Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Bromine atom classifies the mixture as Halogenated Waste in many jurisdictions. Segregate into the "Halogenated" carboy. |
| Aqueous Waste | Toxic Aqueous | Aqueous layers from extractions must be collected separately. Do not pour down the sink. The pyridine ring is toxic to aquatic life (H402).[1] |
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention. The pyridine moiety can cause central nervous system (CNS) depression at high concentrations.
-
Skin Contact:
-
Spill Cleanup (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (solvent or water) to dampen.
-
Scoop into a hazardous waste container.
-
Clean surface with mild detergent and water.
-
Visual Workflow: Hierarchy of Controls
The following diagram illustrates the logical flow of safety controls, prioritizing engineering controls (Fume Hood) over PPE.
Caption: Operational workflow emphasizing the primacy of Engineering Controls (Fume Hood) before PPE reliance.
References
-
PubChem. (n.d.). 5-Bromo-2-(1,3-oxazol-5-yl)pyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids Disposal Guide. Retrieved October 26, 2025, from [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
